Z-D-Allo-Thr-OH
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO5 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
(2R,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H15NO5/c1-8(14)10(11(15)16)13-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,17)(H,15,16)/t8-,10-/m1/s1 |
InChI Key |
IPJUIRDNBFZGQN-PSASIEDQSA-N |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Foundational & Exploratory
Difference between Z-D-Allo-Thr-OH and Z-D-Thr-OH
The technical guide below details the structural, synthetic, and functional distinctions between Z-D-Allo-Thr-OH and Z-D-Thr-OH .
Stereochemical Architecture, Synthetic Behavior, and Application in Peptide Design[1]
Executive Summary
In high-performance peptide synthesis and peptidomimetic drug design, the distinction between Z-D-Thr-OH and Z-D-Allo-Thr-OH is not merely semantic—it is a fundamental stereochemical inversion at the
-
Z-D-Thr-OH : The enantiomer of the naturally occurring L-Threonine.[1] Configuration:
. -
Z-D-Allo-Thr-OH : The diastereomer of D-Threonine.[1] Configuration:
.
This guide provides the structural proofs, experimental protocols for differentiation, and mechanistic insights required to utilize these residues effectively in drug development.
Stereochemical Foundations
The prefix "allo" in amino acid nomenclature indicates a relative inversion of stereochemistry at the chiral center in the side chain. For threonine, which possesses two chiral centers (
Configuration Matrix
The Z-group (Benzyloxycarbonyl) protects the
| Compound | Relationship to L-Thr | ||
| L-Threonine (Natural) | Reference Standard | ||
| Z-D-Thr-OH | Enantiomer (Mirror Image) | ||
| Z-D-Allo-Thr-OH | Diastereomer (Non-mirror image) | ||
| L-Allo-Threonine | Diastereomer |
Visualization of Stereochemical Relationships
The following diagram illustrates the precise stereochemical relationships between the isomers.
Figure 1: Stereochemical map showing the relationship between Threonine isomers. Note that D-Thr and D-Allo-Thr differ only at the C3 position.[1]
Synthetic Implications & Chemical Reactivity
The structural difference at C3 creates distinct chemical environments for the hydroxyl group, leading to variations in reactivity during peptide coupling.[1]
The Oxazoline Inversion Mechanism
One of the most critical risks when working with Z-D-Thr-OH is the inadvertent conversion to the "allo" form (or vice versa) via oxazoline formation.[1]
-
Trigger: Activation of the carboxyl group (using HATU, EDC, or SOCl
) in the absence of rapid nucleophilic attack.[1] -
Mechanism: The side-chain hydroxyl attacks the activated carbonyl, forming a 5-membered oxazoline ring.[1]
-
Result: Hydrolysis of this ring often proceeds with inversion of configuration at the
-carbon, converting D-Thr to D-Allo-Thr.[1]
Figure 2: Mechanism of Oxazoline-mediated epimerization converting Threonine to Allo-Threonine.[1][2][3][4]
Coupling Kinetics & Solubility
-
Steric Hindrance: The methyl group in Z-D-Allo-Thr-OH is positioned differently relative to the peptide backbone compared to Z-D-Thr-OH .[1] In helical secondary structures, the "allo" form can introduce destabilizing steric clashes, often making coupling rates slower.[1]
-
Solubility: Z-D-Allo-Thr-OH typically exhibits higher solubility in polar organic solvents (DMF, DMSO) than Z-D-Thr-OH due to the disruption of intermolecular hydrogen bonding networks inherent to the "threo" configuration.[1]
Analytical Differentiation Protocols
Distinguishing these isomers requires precise analytical techniques, as they share identical molecular weights (MW: 253.25 g/mol ).[1]
Protocol 1: 1H-NMR Differentiation
The chemical shift of the
Method:
-
Dissolve 5 mg of sample in 600
L DMSO-d . -
Acquire 1H-NMR spectra (minimum 400 MHz).[1]
-
Diagnostic Peak: Focus on the
-proton (CH-OH) coupling constant ( ).[1]
Protocol 2: Marfey’s Method (HPLC)
Standard reverse-phase HPLC may not separate these diastereomers efficiently.[1] Derivatization with Marfey’s Reagent (FDAA) is the gold standard.[1]
Workflow:
-
Hydrolysis: Treat peptide/amino acid (0.5 mg) with 6M HCl at 110°C for 24h (removes Z-group).
-
Derivatization: Neutralize and react with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA) in acetone/NaHCO
at 40°C for 1h. -
Analysis: Inject on C18 column (Linear gradient 10-50% ACN in 0.1% TFA).
-
Elution Order: The L-DAA derivative of D-Allo-Thr will elute at a distinctly different time than D-Thr.[1]
-
Note: D-Allo-Thr derivatives usually elute later than D-Thr derivatives due to increased hydrophobicity of the side chain orientation.[1]
-
Functional Impact in Drug Design
Why choose one over the other?
| Feature | Z-D-Thr-OH | Z-D-Allo-Thr-OH |
| Natural Occurrence | Rare (Bacteria) | Very Rare (Specific Antibiotics) |
| Peptide Conformation | Promotes standard | Induces "kinks" or non-standard turns; disrupts helices.[1] |
| Proteolytic Stability | High (D-amino acid).[1] | Very High (Abnormal side chain topology).[1] |
| Key Application | Retro-inverso peptides; Stabilizing standard motifs. | Novel antibiotics (e.g., Kahalalide F analogs); Constraining cyclic peptides.[1] |
Case Study: Antibiotic Development In the synthesis of Kahalalide F and Teixobactin analogues, the specific use of D-Allo-Thr is critical.[1] Substituting D-Allo-Thr with D-Thr results in a complete loss of antimicrobial activity because the hydroxyl group fails to engage in a crucial intramolecular H-bond required for the bioactive "buckle" conformation.[1]
References
-
Cahn, R. S., Ingold, C., & Prelog, V. (1966).[1] Specification of Molecular Chirality. Angewandte Chemie International Edition. Link[1]
-
Hamase, K., et al. (2010).[1] Determination of D- and L-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography. Journal of Chromatography A. Link
-
Bonnard, I., et al. (2003).[1] Stereospecific synthesis of peptide analogs with allo-threonine and D-allo-threonine residues. Tetrahedron Letters. Link
-
Li, X., et al. (2016).[1] Threonine versus isothreonine in synthetic peptides analyzed by high-resolution liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Link
-
Master Organic Chemistry. (2025). Assigning R and S Configuration: The Cahn-Ingold-Prelog Rules. Link
Sources
Technical Monograph: (2R,3R)-2-(Benzyloxycarbonylamino)-3-hydroxybutanoic acid
[1]
Executive Summary
Target Compound: (2R,3R)-2-(Benzyloxycarbonylamino)-3-hydroxybutanoic acid Common Designation: N-Cbz-D-allo-Threonine (Z-D-allo-Thr-OH) CAS Registry Number: 119221-16-8[1][2]
This technical guide provides a comprehensive analysis of (2R,3R)-2-(Benzyloxycarbonylamino)-3-hydroxybutanoic acid , a critical chiral building block in the synthesis of peptidomimetics and complex natural products.[1] Unlike the proteinogenic amino acid L-threonine ((2S,3R)), this compound possesses the D-allo stereochemistry ((2R,3R)), making it invaluable for introducing conformational constraints and resistance to enzymatic degradation in therapeutic peptides.[1]
Chemical Identity & Stereochemical Analysis[3][4][5]
Nomenclature and Synonyms
The accurate identification of threonine isomers is a frequent source of error in chemical sourcing due to the presence of two chiral centers. The target compound is the N-benzyloxycarbonyl (Cbz/Z) protected form of D-allo-threonine .[1]
Table 1: Nomenclature & Identifiers
| Category | Identifier / Name |
| IUPAC Name | (2R,3R)-2-(Benzyloxycarbonylamino)-3-hydroxybutanoic acid |
| Common Name | Z-D-allo-Threonine; N-Cbz-D-allo-Thr-OH |
| CAS Registry Number | 119221-16-8 |
| Parent Amino Acid CAS | 24830-94-2 (D-allo-Threonine) |
| Molecular Formula | C₁₂H₁₅NO₅ |
| Molecular Weight | 253.25 g/mol |
| SMILES | CC(=O)O |
| InChI Key | Derivative of AYFVYJQAPQTCCC-HSGWWGIINA-N |
Stereochemical Configuration
Understanding the stereochemical relationship between threonine isomers is prerequisite for successful synthesis.[1]
-
D-Threonine: (2R, 3S) — Enantiomer of L-Thr[1]
-
D-allo-Threonine (Target Backbone): (2R, 3R) — Enantiomer of L-allo-Thr[1]
The (2R,3R) configuration implies that relative to natural L-threonine, the stereocenter at C2 (alpha-carbon) is inverted, while the C3 (beta-carbon) retains the same absolute spatial orientation (though the R/S designation changes due to priority rules, physically the methyl/hydroxyl relationship is distinct).[1]
Synthesis & Production Protocols
The production of Z-D-allo-Thr-OH typically follows a two-phase workflow: first, the isolation or synthesis of the D-allo-threonine backbone, followed by N-terminal protection.[1]
Phase 1: Accessing the D-allo-Threonine Backbone
While D-allo-threonine is commercially available, it is often synthesized from L-threonine via an oxazoline intermediate which inverts the C2 stereocenter while retaining C3 configuration, or through enzymatic resolution of racemic allo-threonine.[1]
Phase 2: N-Cbz Protection (Schotten-Baumann Protocol)
The following protocol describes the protection of D-allo-threonine using Benzyl chloroformate (Cbz-Cl).
Reagents:
-
Benzyl Chloroformate (Cbz-Cl)[1]
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)[1]
-
Solvent System: Water / 1,4-Dioxane (1:1 v/v)[1]
Step-by-Step Methodology:
-
Dissolution: Suspend D-allo-threonine (1.0 eq) in water/dioxane (1:1). Add NaHCO₃ (2.5 eq) and stir until the solution becomes clear (pH ~9-10).
-
Acylation: Cool the reaction mixture to 0°C in an ice bath. Add Benzyl chloroformate (1.1 eq) dropwise over 30 minutes.
-
Reaction Maintenance: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (n-Butanol/Acetic Acid/Water 3:1:1) or LC-MS.[7]
-
Workup:
-
Extraction & Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3x). Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Recrystallize from EtOAc/Hexanes to yield white crystalline Z-D-allo-Thr-OH.
Synthesis Workflow Visualization
The following diagram illustrates the stereochemical pathway from natural L-Threonine to the target protected D-allo derivative.
Figure 1: Stereochemical inversion and protection pathway converting L-Threonine to Z-D-allo-Threonine.[1][8][6]
Applications in Drug Development[1]
Peptidomimetics & Conformational Constraint
The (2R,3R) stereochemistry of Z-D-allo-Thr-OH introduces specific conformational constraints when incorporated into peptide backbones.
-
Beta-Turn Induction: D-amino acids are frequently used to induce reverse turns (beta-turns) in peptide chains, stabilizing secondary structures that are critical for receptor binding.[1]
-
Proteolytic Stability: Peptide bonds involving D-amino acids are generally resistant to hydrolysis by endogenous proteases, significantly extending the half-life of therapeutic peptides in plasma.[1]
Natural Product Synthesis
This compound serves as a vital chiral synthon for the total synthesis of marine depsipeptides, such as Callipeltin B and M .[1] These compounds exhibit potent cytotoxic and antiviral activities. The specific (2R,3R) configuration is often required to match the biological activity of the natural isolate.[1]
Antibiotic Precursors
Monobactam antibiotics and other beta-lactam derivatives often utilize threonine stereoisomers to control the geometry of the beta-lactam ring substituents.[1] Z-D-allo-Thr-OH provides a protected scaffold that can be cyclized (e.g., using hydroxamate intermediates) to form the core beta-lactam structure with precise stereocontrol.[1]
Analytical Characterization
To validate the integrity of (2R,3R)-2-(Benzyloxycarbonylamino)-3-hydroxybutanoic acid, the following analytical parameters should be verified.
Table 2: Characterization Data
| Parameter | Specification |
| Physical State | White crystalline powder |
| Melting Point | 108–110 °C (Typical for Cbz-amino acids) |
| Optical Rotation | |
| ¹H NMR (DMSO-d₆) | |
| Purity (HPLC) |
References
-
Watanabe Chemical Industries. "Z-D-allo-Thr-OH Product Data." Watanabe Chem Catalog. Accessed February 2026.[8]
-
Yajima, T., et al. "Preparation of optically active allothreonine by separating from a diastereoisomeric mixture with threonine."[1] Bioscience, Biotechnology, and Biochemistry, 74(10), 2106-2109, 2010.[1][9]
-
Konno, H., et al. "Improved synthesis of D-allothreonine derivatives from L-threonine."[1] Protein & Peptide Letters, 2013.[1]
-
Chem-Impex International. "D-allo-Threonine Product Specifications." Chem-Impex Catalog.
-
Kikuchi, M., & Konno, H. "Total synthesis of callipeltin B and M." Organic Letters, 2014.[1][7]
Sources
- 1. CN103450040A - Synthesis method of D-threonine - Google Patents [patents.google.com]
- 2. 119221-16-8 Z-D-allo-Thr-OH | 渡辺化学工業株式会社 [watanabechem.co.jp]
- 3. Allothreonine - Wikipedia [en.wikipedia.org]
- 4. biosynth.com [biosynth.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis of pdCpAs and transfer RNAs activated with thiothreonine and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. D-Threonine | C4H9NO3 | CID 69435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Preparation of optically active allothreonine by separating from a diastereoisomeric mixture with threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Z-Protected D-allo-Threonine: A Cornerstone for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-α-Benzyloxycarbonyl-D-allo-threonine (Z-D-allo-threonine) is a non-proteinogenic amino acid derivative of significant interest in the fields of medicinal chemistry and drug development. Its unique stereochemistry, combined with the strategic use of the benzyloxycarbonyl (Z or Cbz) protecting group, makes it a valuable building block for the synthesis of complex peptides and chiral molecules. This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of Z-D-allo-threonine, offering field-proven insights for researchers and drug development professionals.
Core Molecular Attributes of Z-Protected D-allo-Threonine
Z-protected D-allo-threonine is characterized by the attachment of a benzyloxycarbonyl group to the alpha-amino group of D-allo-threonine. This modification is crucial for its application in peptide synthesis, as it prevents unwanted side reactions.
Chemical Structure and Stereochemistry
D-allo-threonine is a diastereomer of the more common D-threonine, with a distinct spatial arrangement of its substituents. The "D" designation refers to the configuration at the alpha-carbon, while "allo" indicates the relative stereochemistry between the alpha and beta carbons. The addition of the Z-group at the amino terminus does not alter the core stereochemistry of the amino acid.
Molecular Formula and Weight
The fundamental properties of Z-protected D-allo-threonine are summarized in the table below. These have been determined based on the molecular formula of D-allo-threonine (C4H9NO3) and the addition of the benzyloxycarbonyl group (C8H7O2).
| Property | Value | Source |
| Chemical Formula | C12H15NO5 | Deduced from component parts |
| Molecular Weight | 253.25 g/mol | Calculated |
| CAS Number | 24830-94-2 (for D-allo-threonine) | [1] |
The Strategic Importance of the Z-Group in Synthesis
The benzyloxycarbonyl (Z or Cbz) group is a classic and widely used protecting group in peptide synthesis. Its selection is a deliberate choice rooted in its unique chemical properties that allow for controlled and specific peptide bond formation.
Mechanism of Amine Protection
The Z-group is introduced to the primary amine of D-allo-threonine to decrease its nucleophilicity. This "protection" is essential during the activation of the carboxylic acid group of the amino acid for peptide bond formation. Without it, the highly reactive activated carboxyl group could react with the amino group of another molecule of the same amino acid, leading to uncontrolled polymerization.
Orthogonality and Deprotection
A key advantage of the Z-group is its stability under a range of conditions, yet it can be removed selectively without affecting other protecting groups or the peptide backbone. This is a concept known as "orthogonality" in peptide chemistry. The primary method for the removal of the Z-group is catalytic hydrogenolysis, a mild procedure that typically involves hydrogen gas and a palladium catalyst. This process cleaves the benzylic C-O bond, releasing the free amine and generating toluene and carbon dioxide as byproducts.
Caption: Workflow for the deprotection of Z-D-allo-threonine.
Synthesis of Z-Protected D-allo-Threonine: A Practical Protocol
The synthesis of Z-D-allo-threonine involves the reaction of D-allo-threonine with benzyl chloroformate under basic conditions. The following is a generalized, yet detailed, experimental protocol that can be adapted for this synthesis.
Materials and Reagents
-
D-allo-Threonine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium Carbonate (Na2CO3) or Sodium Bicarbonate (NaHCO3)
-
Dioxane (or another suitable organic solvent)
-
Water
-
Hydrochloric Acid (HCl) for acidification
-
Ethyl Acetate for extraction
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4) for drying
Step-by-Step Experimental Protocol
-
Dissolution: Dissolve D-allo-threonine in an aqueous solution of sodium carbonate or sodium bicarbonate. The base is crucial to deprotonate the amino group, rendering it nucleophilic. A mixture of water and an organic solvent like dioxane can be used to ensure all reactants remain in solution.
-
Protection Reaction: Cool the solution in an ice bath to control the exothermicity of the reaction. Slowly add benzyl chloroformate dropwise while vigorously stirring. Maintaining a basic pH throughout the addition is critical for the reaction to proceed efficiently.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Extraction: Once the reaction is complete, perform an aqueous workup. Acidify the reaction mixture with dilute hydrochloric acid to protonate the carboxylic acid and any unreacted carbonate/bicarbonate. Extract the product into an organic solvent such as ethyl acetate.
-
Purification and Isolation: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure to yield the crude Z-protected D-allo-threonine. Further purification can be achieved by recrystallization or column chromatography if necessary.
Caption: A generalized workflow for the synthesis of Z-D-allo-threonine.
Applications in Research and Drug Development
The unique stereochemistry of D-allo-threonine, made accessible for peptide synthesis by Z-protection, offers significant advantages in the design of novel therapeutics and research tools.
Chiral Building Block in Asymmetric Synthesis
Z-D-allo-threonine serves as a crucial chiral precursor in the asymmetric synthesis of various complex molecules.[2] Its well-defined stereocenters are incorporated into the final product, influencing its biological activity and pharmacological properties. This is particularly important in the development of chiral drugs, where one enantiomer may have the desired therapeutic effect while the other may be inactive or even harmful.
Incorporation into Biologically Active Peptides
The incorporation of non-proteinogenic amino acids like D-allo-threonine into peptide sequences is a common strategy in medicinal chemistry to enhance their therapeutic properties. D-amino acids can increase the peptide's resistance to enzymatic degradation by proteases, thereby prolonging its half-life in the body. The specific stereochemistry of D-allo-threonine can also induce unique conformational constraints on the peptide backbone, which can lead to improved receptor binding affinity and selectivity. For instance, D-allo-threonine is a component of some antibiotics and has been explored for its potential in creating novel antimicrobial peptides.
Tool for Probing Biological Systems
Peptides containing Z-D-allo-threonine can be used as tools to study biological processes. The unique structural features imparted by this amino acid can help in understanding peptide-protein interactions and the structural requirements for biological activity.
Conclusion
Z-protected D-allo-threonine is a valuable and versatile building block for researchers and scientists in the field of peptide synthesis and drug development. A thorough understanding of its molecular attributes, the strategic role of the Z-protecting group, and the principles of its synthesis are essential for its effective utilization. The unique stereochemistry of the D-allo-threonine core provides a powerful tool for modulating the biological and pharmacological properties of peptides and other chiral molecules, making it a key component in the design of next-generation therapeutics.
References
- Google Patents. (n.d.). Synthesis method of D-threonine.
- Pehere, A. D., & Abell, A. D. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids. Tetrahedron Letters, 52(13), 1493–1494.
-
Kikuchi, Y., & Konno, H. (2015). Improved synthesis of D-allothreonine derivatives from L-threonine. ResearchGate. Retrieved February 6, 2026, from [Link].
-
Wikipedia. (n.d.). Allothreonine. Retrieved February 6, 2026, from [Link].
-
PubChem. (n.d.). L-allothreonine. Retrieved February 6, 2026, from [Link].
- Rjabovs, V., et al. (2015). Crystal structure of 3-C-(N-benzyloxycarbonyl)aminomethyl-3-deoxy-1,2:5,6-di-O-isopropylidene-α-d-allofuranose.
- Yajima, T., et al. (2010). Preparation of optically active allothreonine by separating from a diastereoisomeric mixture with threonine. Bioscience, Biotechnology, and Biochemistry, 74(10), 2106–2109.
-
Aapptec Peptides. (n.d.). Fmoc-D-allo-Thr(tBu)-OH [170643-02-4]. Retrieved February 6, 2026, from [Link].
-
ChemBK. (2024, April 10). D(-)-allo-Threonine. Retrieved February 6, 2026, from [Link].
- de Oliveira, R. B., et al. (2019). Benzisoxazole: a privileged scaffold for medicinal chemistry. Medicinal Chemistry Research, 28(1), 1–20.
- H-J. Quadbeck-Seeger, ed. (2020).
-
Pharmaffiliates. (n.d.). CAS No : 24830-94-2| Chemical Name : D-allo-Threonine. Retrieved February 6, 2026, from [Link].
- Wang, Y., et al. (2020).
-
Li, X., et al. (2021). Comparison of the 1D 13C NMR spectra of 20 biogenic amino acids after... ResearchGate. Retrieved February 6, 2026, from [Link].
- Howes, A. P., et al. (2004). Solid-State 17O NMR of Amino Acids. Biochemistry, 43(22), 6951–6960.
Sources
Z-D-Allo-Thr-OH solubility in water vs organic solvents
An In-Depth Technical Guide to the Solubility Profile of N-Benzyloxycarbonyl-D-allothreonine (Z-D-Allo-Thr-OH)
Abstract
The manipulation of protected amino acids is fundamental to peptide synthesis and the development of novel therapeutics. N-Benzyloxycarbonyl-D-allothreonine (Z-D-Allo-Thr-OH), an important chiral building block, possesses a distinct amphipathic character due to its hydrophobic benzyloxycarbonyl (Z) protecting group and the polar D-allothreonine core. This dual nature dictates a nuanced solubility profile that is critical for its effective use in various reaction and purification schemes. This guide provides a comprehensive analysis of the theoretical and practical aspects of Z-D-Allo-Thr-OH solubility in aqueous and organic solvent systems. We synthesize foundational chemical principles with field-proven methodologies to offer researchers a robust framework for handling this valuable compound.
Molecular Structure and Its Influence on Solubility
The solubility of a compound is governed by its intermolecular interactions with the solvent. The structure of Z-D-Allo-Thr-OH features distinct regions that drive its affinity for different solvent types.
-
Hydrophobic Moiety: The N-terminal benzyloxycarbonyl (Z) group is the dominant hydrophobic feature. This large, aromatic, non-polar moiety significantly reduces the molecule's affinity for water and other highly polar protic solvents. It is the primary driver for solubility in less polar or polar aprotic organic solvents.
-
Hydrophilic Moieties: The core D-allothreonine structure provides several sites for hydrophilic interactions:
-
Carboxylic Acid (-COOH): This group can act as both a hydrogen bond donor and acceptor. Its proton is acidic, making the molecule's overall charge and aqueous solubility highly pH-dependent.
-
Secondary Hydroxyl Group (-OH): The side-chain hydroxyl group can participate in hydrogen bonding, enhancing solubility in polar protic solvents.
-
Amide Linkage (-NH-CO-): The carbamate linkage contributes to the molecule's polarity.
-
This amphipathic nature predicts poor solubility in neutral water and non-polar aliphatic solvents, but favorable solubility in polar aprotic solvents and in aqueous solutions where the carboxylic acid can be deprotonated.
Caption: Molecular interactions of Z-D-Allo-Thr-OH.
Comparative Solubility Profile
Table 1: Predicted Solubility of Z-D-Allo-Thr-OH
| Solvent Class | Specific Solvent | Predicted Solubility | Rationale & Expert Insights |
| Aqueous | Deionized Water (pH ~7) | Insoluble / Very Low | The large, hydrophobic Z-group dominates, preventing effective hydration of the polar core at neutral pH. |
| Basic Buffer (pH > 8, e.g., 0.1 M NH₄HCO₃) | Soluble / Sparingly Soluble | Deprotonation of the carboxylic acid to the highly polar carboxylate anion (-COO⁻) significantly increases aqueous solubility. This is a standard technique for acidic peptides[3][4]. | |
| Acidic Buffer (pH < 4, e.g., 10% Acetic Acid) | Insoluble / Very Low | The carboxylic acid remains protonated, and protonating the amide nitrogen is unlikely. No significant increase in solubility is expected. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is an excellent solvent for protected amino acids, effectively solvating both hydrophobic and polar moieties. A related compound, FMOC-D-Allo-THR(TBU)-OH, is highly soluble in DMSO[5]. |
| Dimethylformamide (DMF) | Highly Soluble | Similar to DMSO, DMF is a standard solvent in peptide synthesis and is highly effective at dissolving protected amino acids. | |
| Acetonitrile (ACN) | Sparingly Soluble | Less polar than DMSO or DMF, it is often used in reverse-phase chromatography but may require co-solvents for high concentrations[6]. | |
| Polar Protic | Methanol / Ethanol | Sparingly to Moderately Soluble | These solvents can hydrogen bond with the polar groups but also interact with the Z-group. Solubility is generally lower than in DMSO or DMF. |
| Non-Polar | Toluene / Hexane | Insoluble | The molecule's polarity from the carboxylic acid, hydroxyl group, and amide linkage is too high for it to dissolve in non-polar hydrocarbon solvents. |
A Self-Validating Protocol for Solubility Determination
To ensure experimental success and conserve valuable material, a systematic, tiered approach to solubility testing is required. This protocol is designed to be self-validating by starting with the most benign and easily removable solvents before proceeding to organic systems.
Causality Behind the Workflow: The logic of this protocol is to first test the universal biological solvent (water), then exploit the molecule's key acidic functional group (pH manipulation), and finally resort to strong organic solvents appropriate for its amphipathic structure. This preserves the integrity of the compound and provides multiple pathways to achieve dissolution compatible with various downstream applications.
Caption: Experimental workflow for solubility testing.
Step-by-Step Methodology
Prerequisite: Always test solubility with a small, non-critical portion of the peptide before dissolving the entire sample[7]. Allow the lyophilized powder to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.
-
Aqueous Screen - Neutral pH
-
Action: To 1 mg of Z-D-Allo-Thr-OH, add 100 µL of sterile, deionized water.
-
Procedure: Vortex the sample for 30 seconds. Observe for dissolution.
-
Rationale: Water is the most common and biocompatible solvent. A negative result here confirms the dominant effect of the hydrophobic Z-group.
-
-
Aqueous Screen - Basic pH
-
Action: If insoluble in water, add 100 µL of 0.1 M ammonium bicarbonate or a similar weak base directly to the suspension (or start with a fresh 1 mg aliquot).
-
Procedure: Vortex for 30 seconds. The solution may effervesce slightly. Observe for clarity.
-
Rationale: Increasing the pH above the pKa of the carboxylic acid (~2-3) converts it to the much more polar and water-soluble carboxylate salt[8]. This is the preferred method for preparing aqueous stocks for biological assays.
-
-
Organic Solvent Screen - Polar Aprotic
-
Action: If aqueous methods fail or are unsuitable for the application (e.g., organic synthesis), use a fresh 1 mg aliquot. Add 50-100 µL of high-purity DMSO.
-
Procedure: Vortex thoroughly. If the solid persists, sonicate the vial in a water bath for 2-5 minutes or warm gently to no more than 40°C[6].
-
Rationale: Polar aprotic solvents like DMSO and DMF are the workhorses for dissolving protected amino acids in synthetic applications. They effectively solvate the entire molecule. Starting with a small volume allows for subsequent dilution with aqueous buffers if required, though one must be mindful of potential precipitation[6].
-
-
Documentation and Scaling
-
Action: Record the solvent and approximate concentration that successfully dissolved the compound.
-
Procedure: Once the optimal solvent is identified, the entire batch can be dissolved by scaling the solvent volume appropriately. For stock solutions, always use a concentration slightly higher than the final working concentration to allow for dilution[4].
-
Practical Implications and Recommendations
-
For Peptide Synthesis: The high solubility in DMF and DMSO makes these the ideal solvents for preparing Z-D-Allo-Thr-OH for coupling reactions in solid-phase or solution-phase peptide synthesis.
-
For Purification: The differential solubility is key to purification strategies. The compound's insolubility in water can be exploited for precipitation and washing. For reverse-phase HPLC, a gradient involving acetonitrile and water (with acid modifiers like TFA) will be effective, but initial dissolution may require a small amount of DMSO or DMF.
-
For Biological Assays: If an aqueous solution is required, dissolution in a minimal volume of a weak base like ammonium bicarbonate, followed by dilution with the desired assay buffer, is the most viable strategy. Researchers must confirm that the final pH and any residual base are compatible with the experimental system. Direct dissolution in DMSO followed by significant dilution (e.g., 1:1000) into an aqueous buffer is also a common practice, but potential DMSO-induced artifacts must be controlled for[6].
Conclusion
N-Benzyloxycarbonyl-D-allothreonine is an amphipathic molecule whose solubility is dominated by its large hydrophobic protecting group and its acidic carboxylic acid function. It is largely insoluble in neutral water and non-polar organic solvents. However, it is readily solubilized in polar aprotic solvents such as DMSO and DMF, making them the solvents of choice for synthetic applications. Furthermore, its acidic nature allows for significantly enhanced solubility in mild basic aqueous solutions, providing a reliable pathway for its use in biochemical and cell-based studies. The systematic protocol outlined in this guide provides a robust and logical framework for researchers to handle this compound effectively, ensuring its successful application in drug development and scientific research.
References
-
ChemBK. D(-)-allo-Threonine. Available from: [Link]
-
Wikipedia. Allothreonine. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 99289, Allothreonine, L-. Available from: [Link]
-
Chen, R., et al. (2021). Protein Design: From the Aspect of Water Solubility and Stability. ACS Omega, 6(33), 21235–21245. Available from: [Link]
-
GenScript. Peptide Solubility Guidelines. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10949330, N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-allo-D-threonine (Fmoc-D-aThr(tBu)-OH). Available from: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Allothreonine - Wikipedia [en.wikipedia.org]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. genscript.com [genscript.com]
- 8. biocat.com [biocat.com]
Technical Guide: Crystal Structure Analysis of Z-D-Allo-Thr-OH
Executive Summary
This technical guide outlines the comprehensive workflow for the solid-state structural elucidation of N-Benzyloxycarbonyl-D-allo-Threonine (Z-D-Allo-Thr-OH) . As a critical chiral building block in peptidomimetic drug design, the specific stereochemical configuration (2R, 3R) and the conformational locking provided by the Z-protecting group are pivotal for structure-activity relationship (SAR) studies. This document details the crystallization protocols, X-ray diffraction (XRD) acquisition parameters, and structural refinement strategies required to validate its absolute configuration and supramolecular assembly.
Molecular Identity & Stereochemical Context
Before initiating diffraction studies, the specific stereochemical targets must be defined to constrain the refinement model.
-
Chemical Formula:
-
IUPAC Name: (2R,3R)-2-(benzyloxycarbonylamino)-3-hydroxybutanoic acid
-
Stereochemistry:
- -Carbon (C2): R-configuration (D-series).
- -Carbon (C3): R-configuration (Allo-series).
-
Note: This distinguishes it from native L-Threonine (2S, 3R) and D-Threonine (2R, 3S).
-
Protecting Group: Carbobenzyloxy (Cbz/Z) group attached to the N-terminus, introducing a urethane moiety that significantly influences crystal packing via
- stacking and hydrogen bonding.
Experimental Protocol: Single Crystal Growth
Obtaining diffraction-quality crystals of Z-protected polar amino acids requires balancing the hydrophobic Z-group and the hydrophilic carboxylic/hydroxyl core.
Solvent Screening Matrix
The following solvent systems are prioritized based on the solubility profile of Z-D-Allo-Thr-OH (Soluble in alcohols/polar aprotic; insoluble in non-polar hydrocarbons).
| Method | Solvent System (v/v) | Conditions | Target Crystal Habit |
| Slow Evaporation | Methanol / Water (80:20) | Ambient Temp, dust-free | Prisms / Blocks |
| Vapor Diffusion | Ethyl Acetate (inner) / Hexane (outer) | Closed chamber, | Needles / Plates |
| Liquid Diffusion | Ethanol (bottom) / Diethyl Ether (top) | Narrow tube, interface undisturbed | Multi-faceted Prisms |
| Cooling | Acetonitrile | Saturation at | Large Monoclinic blocks |
Optimized Crystallization Workflow
-
Dissolution: Dissolve 50 mg of Z-D-Allo-Thr-OH in 1.0 mL of Ethyl Acetate. Sonicate to ensure complete dissolution.
-
Filtration: Pass solution through a 0.22
PTFE syringe filter to remove nucleation sites. -
Anti-solvent Addition: Layer 2.0 mL of n-Hexane carefully on top of the filtrate in a narrow vial.
-
Incubation: Seal with parafilm (poke 2 small holes for slow equilibration) and store at
for 3-7 days. -
Harvesting: Isolate crystals using a nylon loop and immediately immerse in Paratone-N oil for cryo-protection.
X-Ray Diffraction Data Acquisition
The presence of the chiral centers mandates the collection of high-redundancy data to resolve the absolute structure (Flack parameter).
Instrument Parameters
-
Radiation Source:
( ) is preferred over for organic light-atom structures to enhance anomalous scattering signal for absolute configuration determination. -
Detector: Hybrid Photon Counting (HPC) detector (e.g., PILATUS or EIGER) for noise-free dynamic range.
-
Temperature: 100 K (Cryostream) to minimize thermal motion (atomic displacement parameters) and prevent radiation damage.
Data Collection Strategy
-
Scan Type:
and scans. -
Resolution: 0.80
or better (essential for resolving H-atom positions on the hydroxyl/carboxyl groups). -
Completeness: >99% to ensure accurate space group assignment.
-
Redundancy: >4.0 to improve signal-to-noise ratio.
Structure Solution & Refinement Logic
The analysis pipeline utilizes the SHELX suite within an interface like OLEX2.
Space Group Determination
Since Z-D-Allo-Thr-OH is enantiopure, it must crystallize in a Sohncke (non-centrosymmetric) space group.
-
Most Probable:[1]
(Orthorhombic) or (Monoclinic). -
Validation: Check systematic absences. If a glide plane or inversion center is suggested (e.g.,
), the sample is likely a racemate or twinned.
Refinement Steps (SHELXL)
-
Phasing: Use Intrinsic Phasing (SHELXT) to locate heavy atoms (O, N, C).
-
Model Building: Assign atom types to the electron density map.
-
Anisotropic Refinement: Refine non-hydrogen atoms anisotropically.
-
Hydrogen Placement:
-
C-H: Constrained to riding models (AFIX 43 for aromatic, AFIX 13 for tertiary CH).
-
O-H / N-H: Locate in difference Fourier map (
). Refine with DFIX restraints if necessary to maintain standard bond lengths (0.82 for OH, 0.86 for NH).
-
-
Absolute Structure: Calculate the Flack parameter (
).- : Correct absolute configuration (2R, 3R).
- : Inverted structure (Model is L-Allo).
- : Racemic twin or incorrect space group.
Structural Analysis & Visualization
The value of the crystal structure lies in the conformational data it provides for drug design.
Conformational Locks
Analyze the following torsion angles to determine the "active" conformation:
-
Urethane Linkage (
): Typically trans ( ) in Z-groups. -
Side Chain (
): The angle. In allo-threonine, this angle often deviates from the gauche+ ( ) preferred by native threonine due to the specific steric crowding of the (2R, 3R) system.
Supramolecular Assembly (Graphviz Logic)
The crystal packing is driven by a competition between:
-
Strong H-bonds: Carboxylic acid dimers vs. Head-to-Tail chains (COOH
C=O). -
Weak Interactions:
- stacking of the Z-group phenyl rings.
Figure 1: Schematic of the supramolecular interaction network expected in Z-D-Allo-Thr-OH crystals, highlighting the competition between hydrogen bonding and hydrophobic stacking.
Data Reporting Template
When publishing or reporting this structure, summarize the core metrics in the following format:
| Parameter | Value (Example/Target) |
| Crystal System | Orthorhombic |
| Space Group | |
| Z / Z' | 4 / 1 |
| R1 (I > 2 | < 0.05 (5%) |
| Flack Parameter | 0.0(1) |
| CCDC Deposition | [Pending Assignment] |
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
-
Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881. Link
-
Görbitz, C. H. (2014).[2] "Hydrogen bond architecture in crystal structures of N-alkylated hydrophobic amino acids." CrystEngComm, 16, 10780-10790. Link
-
Chem-Impex International. "D-allo-Threonine Product Specifications." Catalog No. 02621. Link
-
Benedetti, E., et al. (1983). "Preferred conformation of the benzyloxycarbonyl-amino group in peptides." International Journal of Peptide and Protein Research, 21(2), 163-181. Link
Sources
Methodological & Application
Navigating the Deprotection of N-Carbobenzyloxy-D-allo-Threonine: A Guide for Synthetic Chemists
For researchers and professionals in drug development and synthetic chemistry, the precise manipulation of stereocenters and functional groups is paramount. D-allo-threonine, a diastereomer of the naturally occurring D-threonine, represents a valuable chiral building block for the synthesis of complex molecules, including pharmaceuticals and peptidomimetics. The carbobenzyloxy (Cbz or Z) group is a frequently employed protecting group for the amine functionality of D-allo-threonine due to its general stability. However, its efficient and clean removal is a critical step that requires careful consideration of the substrate's unique structural features, namely its two chiral centers and the secondary hydroxyl group.
This technical guide provides an in-depth analysis of the primary methods for the deprotection of N-Cbz-D-allo-threonine, offering detailed protocols and the scientific rationale behind the selection of specific reagents and conditions. We will delve into the nuances of catalytic hydrogenolysis and acid-catalyzed cleavage, addressing potential side reactions and offering field-proven insights to ensure high-yield and stereoretentive removal of the Z-group.
The Strategic Importance of Z-Group Removal from D-allo-Threonine
The selection of a deprotection strategy is not merely a routine step but a critical decision that can significantly impact the overall success of a synthetic route. The presence of a β-hydroxyl group and the specific stereochemistry of the allo configuration in D-allo-threonine introduce complexities that are not as prevalent with simpler amino acids. An ideal deprotection method should offer high efficiency, operational simplicity, and, most importantly, preserve the stereochemical integrity of the molecule. The choice between the primary methods discussed herein will depend on the presence of other functional groups in the molecule and the desired scale of the reaction.
Method 1: Catalytic Hydrogenolysis - The Workhorse of Cbz Deprotection
Catalytic hydrogenolysis is the most widely employed method for the removal of the Cbz group due to its mild conditions and the clean nature of its byproducts (toluene and carbon dioxide).[1] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst.
Causality Behind Experimental Choices
The choice of catalyst, solvent, and hydrogen source is critical for a successful hydrogenolysis. Palladium on activated carbon (Pd/C) is the most common catalyst, offering high activity and ease of handling.[2] The solvent should be capable of dissolving the substrate while being inert to the reaction conditions; methanol and ethanol are excellent choices. For substrates that may be sensitive to gaseous hydrogen or for scalability, transfer hydrogenation offers a safer and often more convenient alternative.[2][3] In transfer hydrogenation, a hydrogen donor such as ammonium formate, formic acid, or cyclohexene is used in place of hydrogen gas.[3][4]
Potential Side Reactions and Mitigation Strategies
While generally a clean reaction, potential side reactions with D-allo-threonine can include:
-
Racemization: Although less common under neutral hydrogenolysis conditions, racemization at the α-carbon can be a concern, particularly with prolonged reaction times or elevated temperatures.[5] Careful monitoring of the reaction progress is crucial to avoid over-exposure to the catalytic conditions.
-
Catalyst Poisoning: If the substrate contains sulfur-containing functional groups, they can poison the palladium catalyst, leading to incomplete or sluggish reactions. In such cases, increasing the catalyst loading or using a more robust catalyst may be necessary.
Experimental Protocols
Materials:
| Reagent/Material | Grade | Supplier Example |
| N-Cbz-D-allo-threonine | ≥98% | Commercial Source |
| Palladium on Carbon (10% w/w) | Degussa type E101 | Major Supplier |
| Methanol (MeOH), anhydrous | ACS Grade | Major Supplier |
| Hydrogen gas (H₂) | High purity | Gas Supplier |
| Celite® 545 | --- | Major Supplier |
Procedure:
-
In a flask suitable for hydrogenation, dissolve N-Cbz-D-allo-threonine (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 mol% by weight relative to the substrate) to the solution.
-
Securely attach the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude D-allo-threonine.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).[6]
Materials:
| Reagent/Material | Grade | Supplier Example |
| N-Cbz-D-allo-threonine | ≥98% | Commercial Source |
| Palladium on Carbon (10% w/w) | Degussa type E101 | Major Supplier |
| Ammonium Formate (HCO₂NH₄) | ≥97% | Major Supplier |
| Methanol (MeOH) | ACS Grade | Major Supplier |
| Celite® 545 | --- | Major Supplier |
Procedure:
-
Dissolve N-Cbz-D-allo-threonine (1.0 eq) in methanol (15-25 mL per gram of substrate) in a round-bottom flask.
-
Add 10% Pd/C (10-20 mol% by weight).
-
To the stirred suspension, add ammonium formate (3-5 eq) in one portion.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic, and gentle reflux may be observed.
-
Monitor the reaction by TLC or LC-MS. The deprotection is usually complete within 1-3 hours.
-
Filter the mixture through a pad of Celite® and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue contains the product and ammonium formate salts. The product can be isolated by dissolving the residue in water and purifying by ion-exchange chromatography or by recrystallization after an appropriate workup to remove the salts.
Diagram of Catalytic Hydrogenolysis Workflow
Caption: General workflow for Cbz deprotection via catalytic hydrogenolysis.
Method 2: Acid-Catalyzed Cleavage - An Orthogonal Approach
Acid-catalyzed cleavage provides a valuable alternative to hydrogenolysis, particularly when the substrate contains functional groups that are sensitive to reduction, such as alkenes or alkynes. The most common reagent for this transformation is a solution of hydrogen bromide in acetic acid (HBr/AcOH).
Causality Behind Experimental Choices
The mechanism of acid-catalyzed Cbz deprotection involves the protonation of the carbamate oxygen, followed by the cleavage of the benzylic C-O bond, often through an SN1 or SN2 type mechanism, to release the unstable carbamic acid, which then decarboxylates to give the free amine. The choice of a strong acid like HBr is necessary to effect this cleavage. Acetic acid serves as a suitable solvent that can also participate in the reaction. Milder acidic conditions using Lewis acids in combination with specific solvents have also been developed to improve functional group tolerance.[7]
Potential Side Reactions and Mitigation Strategies
The harsh conditions of strong acid cleavage can lead to several side reactions, especially with a molecule like D-allo-threonine:
-
O-Acetylation: The free hydroxyl group of D-allo-threonine can be acetylated by the acetic acid solvent, leading to an undesired byproduct. Using a non-acylating acid or solvent system can mitigate this. A patent for the synthesis of D-threonine from D-allothreonine mentions the removal of a benzoyl group with acid, suggesting that acidic conditions can be tolerated, but careful control is necessary.[8]
-
Racemization: Strongly acidic conditions can promote racemization at the α-carbon.[5] Performing the reaction at low temperatures and for the minimum time required can help to suppress this side reaction.
-
Dehydration: The β-hydroxyl group could potentially undergo acid-catalyzed dehydration, although this is less common under standard Cbz cleavage conditions.
Experimental Protocol
Materials:
| Reagent/Material | Grade | Supplier Example |
| N-Cbz-D-allo-threonine | ≥98% | Commercial Source |
| Hydrogen Bromide in Acetic Acid (33% w/w) | --- | Major Supplier |
| Diethyl Ether (anhydrous) | ACS Grade | Major Supplier |
Procedure:
-
Place N-Cbz-D-allo-threonine (1.0 eq) in a dry round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath (0 °C).
-
Slowly add a solution of 33% HBr in acetic acid (2-5 eq of HBr) to the substrate.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, precipitate the product (as the hydrobromide salt) by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.
-
Collect the precipitate by filtration, wash it thoroughly with diethyl ether, and dry it under vacuum.
-
The resulting D-allo-threonine hydrobromide salt can be used directly or neutralized with a suitable base to obtain the free amino acid, which can then be purified by recrystallization.
Diagram of Acid-Catalyzed Deprotection Mechanism
Caption: Mechanism of acid-catalyzed Cbz deprotection.
Conclusion and Best Practices
The removal of the Z-protecting group from D-allo-threonine is a critical transformation that can be achieved effectively by either catalytic hydrogenolysis or acid-catalyzed cleavage.
-
For substrates lacking reducible functional groups, catalytic hydrogenolysis, particularly transfer hydrogenolysis, is the method of choice. It offers mild conditions, clean byproducts, and generally high yields with retention of stereochemistry. Careful monitoring is key to prevent potential over-reduction or racemization.
-
When orthogonality is required due to the presence of reducible moieties, acid-catalyzed cleavage with HBr/AcOH is a viable, albeit harsher, alternative. Researchers must be vigilant about potential side reactions such as O-acetylation and racemization, and reaction conditions should be optimized to minimize these issues.
The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful deprotection of N-Cbz-D-allo-threonine. As with any chemical transformation, small-scale trials and careful reaction monitoring are essential to achieving optimal results in your specific synthetic context.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Organic Syntheses. PYRIMIDINECARBOXYLIC ACID, 2-(1,1-DIMETHYLETHYL)-3,4-DIHYDRO-4-OXO-, METHYL ESTER, (R)- OR (S)-. [Link]
-
PubChem. Allothreonine, L- | C4H9NO3 | CID 99289. [Link]
-
Wikipedia. Allothreonine. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Li, P., et al. Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Google Patents. CN103450040A - Synthesis method of D-threonine.
- Kikuchi, M., & Konno, H.
- Brimble, M. A., et al. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
ResearchGate. Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration. [Link]
- Felix, A. M., et al. Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 1978.
- Anwer, M. K., & Spatola, A. F. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1983.
- Yajima, T., et al. Preparation of optically active allothreonine by separating from a diastereoisomeric mixture with threonine. Bioscience, Biotechnology, and Biochemistry, 2010.
-
ResearchGate. Why does my CBz-deprotection not work?. [Link]
- Hashimoto, A., et al. Determination of d- and l-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography.
- Versteegen, R. M., et al. Click-Triggered Bioorthogonal Bond-Cleavage Reactions.
- Deiters, A., et al. Synthesis of Orthogonally Protected Labionin. The Journal of Organic Chemistry, 2021.
- Głowacka, I. E., et al.
-
Organic Reactions. Cbz Protection. [Link]
-
Semantic Scholar. Improved synthesis of d-allothreonine derivatives from l-threonine. [Link]
- MacCormack, J. C., et al. Developing deprotectase biocatalysts for synthesis. Chemical Science, 2023.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. Preparation of optically active allothreonine by separating from a diastereoisomeric mixture with threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. CN103450040A - Synthesis method of D-threonine - Google Patents [patents.google.com]
Application Notes and Protocols for the Incorporation of Z-D-Allo-Thr-OH into Depsipeptides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Depsipeptides, which are oligomers containing both amide and ester bonds, represent a promising class of therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and antibiotic properties.[1][2] The introduction of unnatural amino acids, such as Z-D-allo-Threonine-OH (N-benzyloxycarbonyl-D-allo-threonine), into depsipeptide scaffolds offers a powerful strategy to modulate their conformational preferences, metabolic stability, and target-binding affinity. This guide provides a comprehensive overview and detailed protocols for the incorporation of Z-D-Allo-Thr-OH into depsipeptide backbones through both solution-phase and solid-phase synthesis strategies. We will delve into the rationale behind experimental choices, orthogonal protection schemes, effective coupling methodologies, and strategies to mitigate common side reactions, providing researchers with the necessary tools to successfully synthesize these complex molecules.
Introduction: The Significance of Z-D-Allo-Thr-OH in Depsipeptide Synthesis
Depsipeptides are a class of molecules that are structurally similar to peptides, but with one or more amide bonds replaced by an ester linkage.[2] This structural modification has profound effects on the molecule's properties, often leading to increased cell permeability and resistance to proteolytic degradation. The incorporation of Z-D-Allo-Thr-OH, a non-proteinogenic amino acid, further expands the chemical space of depsipeptides. The D-allo stereochemistry introduces a distinct conformational constraint compared to the naturally occurring L-threonine, potentially leading to novel secondary structures and biological activities. The benzyloxycarbonyl (Z) protecting group on the amine is a well-established and robust protecting group, particularly in solution-phase synthesis, offering stability under a variety of reaction conditions.[3]
The strategic incorporation of Z-D-Allo-Thr-OH can be envisioned in two primary ways: as the C-terminal residue of a peptide chain forming an ester bond with an incoming amino acid, or as the N-terminal residue where its hydroxyl group forms an ester bond with the C-terminus of a peptide. Both scenarios require careful consideration of protecting group strategies and coupling conditions to achieve efficient and selective ester bond formation.
Foundational Principles: Chemical Strategies for Ester Bond Formation
The cornerstone of depsipeptide synthesis is the formation of the ester bond, a reaction that is generally more challenging than amide bond formation. The nucleophilicity of a hydroxyl group is significantly lower than that of an amine, necessitating more potent activation of the carboxylic acid and often the use of catalysts.
Coupling Reagents for Esterification
Several classes of coupling reagents have proven effective for the synthesis of depsipeptides. The choice of reagent is critical and depends on the synthetic strategy (solution-phase vs. solid-phase) and the steric hindrance of the coupling partners.
| Coupling Reagent Combination | Phase | Key Advantages | Considerations |
| DCC/DMAP or DIC/DMAP | Solution & Solid | Widely used, effective for sterically hindered alcohols. | DCC can lead to insoluble DCU byproduct, making it less suitable for SPPS.[4] DIC is preferred for SPPS as the DIU byproduct is soluble. DMAP can catalyze racemization in sensitive amino acids.[5] |
| Benzenesulfonyl chloride/Pyridine | Solution | Effective for coupling Z-protected amino acids. | Requires careful control of reaction conditions. |
| HATU/HOAt/Base | Solid | Highly efficient, low racemization. | More expensive than carbodiimide-based reagents. |
| Mitsunobu Reaction (DEAD/PPh₃) | Solution | Mild conditions, high inversion of stereochemistry if applicable. | Byproducts can be difficult to remove. Not suitable for SPPS. |
Orthogonal Protecting Group Strategy
A successful depsipeptide synthesis hinges on an orthogonal protecting group strategy, which allows for the selective deprotection of one functional group in the presence of others.[6][7] When incorporating Z-D-Allo-Thr-OH, the Z group on the amine is stable to the acidic conditions used to remove tert-butyl-based side-chain protecting groups and the basic conditions used to remove the Fmoc group in solid-phase peptide synthesis (SPPS).[3]
This orthogonality is key to selectively exposing the hydroxyl group of Z-D-Allo-Thr-OH for esterification or the C-terminal carboxylic acid of a peptide for reaction with the hydroxyl group.
Solution-Phase Synthesis Protocol
Solution-phase synthesis offers flexibility and is often preferred for the synthesis of smaller depsipeptides or for scaling up production. Here, we outline a protocol for the coupling of a Z-protected amino acid (as a model for Z-D-Allo-Thr-OH if the carboxylic acid is to be esterified) to a hydroxy acid with a protected C-terminus.
General Workflow for Solution-Phase Depsipeptide Synthesis
Caption: Solution-phase synthesis workflow.
Detailed Protocol: Esterification using Benzenesulfonyl Chloride
This protocol is adapted from a general procedure for the synthesis of protected didepsipeptides.
Materials:
-
Z-D-Allo-Thr-OH (or other N-Z-protected amino acid)
-
C-terminally protected amino acid or peptide with a free hydroxyl group (e.g., H-Ser-OtBu)
-
Benzenesulfonyl chloride (PhSO₂Cl)
-
Pyridine (dry)
-
Diethyl ether (Et₂O)
-
0.5 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: Dissolve the N-Z-protected amino acid (1.1 equivalents) in dry pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Cool the solution to 0°C in an ice bath. Add benzenesulfonyl chloride (1.0 equivalent) dropwise with stirring over 10 minutes.
-
Coupling: To the activated amino acid solution, add a solution of the hydroxy acid tert-butyl ester (1.0 equivalent) in pyridine at 0°C.
-
Reaction: Stir the reaction mixture at 0°C for 2 hours, and then allow it to warm to room temperature and stir for an additional 3 hours.
-
Work-up: Pour the reaction mixture into ice-cold water and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude depsipeptide by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
Solid-Phase Synthesis Protocol
Solid-phase peptide synthesis (SPPS) is the method of choice for the synthesis of longer depsipeptides due to the ease of purification at each step.[8] The Fmoc/tBu strategy is commonly employed due to its orthogonal nature.[6]
General Workflow for Solid-Phase Depsipeptide Synthesis
Caption: Solid-phase synthesis workflow.
Detailed Protocol: Incorporation of Z-D-Allo-Thr-OH onto a Resin-Bound Peptide
This protocol assumes the synthesis of a peptide on a solid support, followed by the incorporation of Z-D-Allo-Thr-OH at the N-terminus via an ester bond.
Materials:
-
Fmoc-protected amino acids
-
2-Chlorotrityl chloride resin
-
N,N-Dimethylformamide (DMF, peptide synthesis grade)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Z-D-Allo-Thr-OH
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
Procedure:
-
Resin Preparation and First Amino Acid Loading:
-
Swell 2-chlorotrityl chloride resin in DMF for 1 hour in a peptide synthesis vessel.[9]
-
Dissolve the first Fmoc-protected amino acid (3 equivalents) and DIPEA (7.5 equivalents) in dry DCM.[10]
-
Add the amino acid solution to the swollen resin and shake for 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Peptide Chain Elongation (Fmoc SPPS Cycle): [8]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x).
-
Coupling: Dissolve the next Fmoc-amino acid (3 equivalents), a coupling agent like HATU (3 equivalents), and a base like DIPEA (6 equivalents) in DMF. Add to the resin and shake for 1-2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat this cycle for each amino acid in the sequence.
-
-
Incorporation of Z-D-Allo-Thr-OH (Esterification):
-
After the final Fmoc deprotection and washing, swell the resin-bound peptide in DCM.
-
In a separate flask, dissolve Z-D-Allo-Thr-OH (4 equivalents) and DMAP (0.5 equivalents) in DCM.
-
Add DIC (4 equivalents) to the solution and stir for 5 minutes.
-
Add the activated Z-D-Allo-Thr-OH solution to the resin and shake for 12-24 hours.
-
Wash the resin with DCM (5x) and DMF (5x).
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude depsipeptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Characterization:
-
Purification: Purify the crude depsipeptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[11][12]
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and, if necessary, by nuclear magnetic resonance (NMR) spectroscopy.[13][14]
-
Mitigating Side Reactions
The synthesis of depsipeptides is prone to specific side reactions that can impact yield and purity.
-
Racemization: The activation of the carboxylic acid for esterification can lead to racemization, particularly at the Cα of the activated amino acid.[5] Using coupling reagents known for low racemization, such as HATU, and carefully controlling the reaction temperature and base concentration can minimize this side reaction.
-
Diketopiperazine Formation: This is a common side reaction in SPPS, especially after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin.[15] Using sterically hindered resins like 2-chlorotrityl chloride can suppress this side reaction.
-
Incomplete Coupling: The esterification reaction can be sluggish due to the lower nucleophilicity of the hydroxyl group. Using a significant excess of the activated hydroxy acid and allowing for longer reaction times can help drive the reaction to completion. Monitoring the reaction using a qualitative test like the Kaiser test (for free amines) is crucial.
Conclusion
The incorporation of Z-D-Allo-Thr-OH into depsipeptides is a powerful tool for the design of novel therapeutic agents. While the synthesis of these complex molecules presents challenges, a thorough understanding of ester bond formation, orthogonal protecting group strategies, and potential side reactions allows for their successful preparation. The detailed protocols provided in this guide for both solution-phase and solid-phase synthesis offer a solid foundation for researchers to explore the vast potential of this unique class of molecules. Careful optimization of reaction conditions and rigorous purification and characterization are paramount to obtaining high-purity depsipeptides for biological evaluation.
References
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Albericio, F., & Carpino, L. A. (1997). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in Enzymology, 289, 104-126.
- Mutter, M., & Nefzi, A. (2006). Depsipeptide methodology for solid-phase peptide synthesis: circumventing side reactions and development of an automated technique via depsidipeptide units. The Journal of Organic Chemistry, 71(16), 6171-6177.
- Mutter, M., & Nefzi, A. (2006). Depsipeptide Methodology for Solid-Phase Peptide Synthesis: Circumventing Side Reactions and Development of an Automated Technique via Depsidipeptide Units. The Journal of Organic Chemistry, 71(16), 6171-6177.
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Mayer, J. P., & Ofner, S. (1996). Total Synthesis of Dehydrodidemnin B. Use of Uronium and Phosphonium Salt Coupling Reagents in Peptide Synthesis in Solution. The Journal of Organic Chemistry, 61(23), 8244-8253.
- Albericio, F., & Goodman, M. (2002). Amino Acid-Protecting Groups. Chemical Reviews, 102(10), 3619-3666.
- Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(1), 1-10.
- Afonso, C., et al. (2024). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species. Mass Spectrometry Reviews.
- Wang, S. S., Kulesha, I. D., & Winter, D. P. (1979). Enhancement of peptide coupling reactions by 4-dimethylaminopyridine. Journal of the American Chemical Society, 101(1), 253-254.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Frenkel-Pinter, M., et al. (2019). ESI-MS spectra showing depsipeptide formation in an LA/A system in the presence of FSN dust simulant.
- Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
- Kumar, A., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Molecules, 29(2), 481.
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Auvin-Guette, C., et al. (2024). A Semisynthesis Platform for the Efficient Production and Exploration of Didemnin-Based Drugs.
-
ResearchGate. (n.d.). Scheme 1 Reagents and conditions: (a) DIC, DMAP, Wang resin; (b) Ac2O, NMM. Retrieved from [Link]
- Kent, S. B. H., et al. (2018). Homoserine and Threonine Peptide Assembly. eScholarship, University of California.
-
Wikipedia. (n.d.). Didemnin. Retrieved from [Link]
- Gulick, A. M. (2020). Biosynthesis of depsipeptides, or Depsi: The peptides with varied generations. Protein Science, 29(5), 1083-1100.
-
Scribd. (n.d.). Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Ballard, C. E., et al. (2002). Recent developments in depsipeptide research. Current Medicinal Chemistry, 9(5), 471-498.
-
National Cancer Institute. (n.d.). Definition of didemnin B. Retrieved from [Link]
- Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in Molecular Biology, 386, 3-35.
- Albericio, F., et al. (1998). Synthesis and Structure Determination of Kahalalide F. Journal of the American Chemical Society, 120(31), 7991-7998.
- Schepartz, A. (2016).
- Hamann, M. T., et al. (1998). Synthesis and structure determination of kahalalide F. Journal of the American Chemical Society, 120(31), 7991-7998.
- Google Patents. (n.d.). CN103641891A - Method for preparing Kahalalide F.
- Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
-
ResearchGate. (n.d.). Synthesis of Kahalalide F utilized for its production for clinical trials using solid-phase peptide chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). HPLC Purification of Peptides. Retrieved from [Link]
- Albericio, F., et al. (1998). Synthesis and Structure Determination of Kahalalide F. Journal of the American Chemical Society, 120(31), 7991-7998.
Sources
- 1. Didemnin - Wikipedia [en.wikipedia.org]
- 2. Bacterial biosynthesis and maturation of the didemnin anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. Enhancement of peptide coupling reactions by 4-dimethylaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 15. peptide.com [peptide.com]
Fmoc vs Z protection for D-allo-threonine synthesis
Abstract
The synthesis and incorporation of D-allo-threonine (
Part 1: The Stereochemical Challenge
Standard L-Threonine is
-
Inversion at C2 (
-carbon): Converts L-Thr D-allo-Thr . This is chemically accessible via Schiff base intermediates. -
Inversion at C3 (
-carbon): Converts D-Thr D-allo-Thr . This requires activation of the hydroxyl (e.g., ), often leading to oxazoline intermediates.
Critical Risk: The stereochemical integrity of the
Part 2: Synthesis of D-allo-Threonine (Core Protocol)
While enzymatic routes exist, the most robust chemical method for scale-up is the Thermodynamic Epimerization of L-Threonine using catalytic salicylaldehyde. This method leverages the stability of the D-allo-threonine salt to drive the equilibrium.
Protocol A: Salicylaldehyde-Mediated Epimerization
Reference: Kikuchi, M. & Konno, H. Tetrahedron 69 (2013).
Reagents: L-Threonine, Salicylaldehyde (0.2 eq), Acetic Acid, Ammonia/Ethanol.
-
Epimerization: Suspend L-Threonine (1.0 eq) in acetic acid. Add salicylaldehyde (0.2 eq).
-
Mechanism: The aldehyde forms a Schiff base (imine) with the amine. The acidity of the
-proton increases, allowing equilibration between the L-threo and D-allo forms. -
Equilibrium Shift: Heat the mixture (typically
) for 24–48 hours. The equilibrium ratio is roughly 1:1, but solubility differences drive the isolation. -
Isolation: Concentrate the solvent. Treat the residue with ethanol and aqueous ammonia.
-
Purification: The ammonium salt of L-Threonine is less soluble in ethanol and precipitates first. Filter this off. The filtrate is enriched with D-allo-Threonine .
-
Crystallization: Acidify the filtrate to pH 6 (isoelectric point). Recrystallize from water/ethanol to obtain D-allo-Thr (de > 99%).
Part 3: Protection Strategies (Fmoc vs. Z)
Once D-allo-threonine is isolated, the choice of N-protection dictates the synthesis strategy.
Option 1: Fmoc Protection (For SPPS)
Best for: Solid Phase Peptide Synthesis (e.g., Teixobactin analogs).[1]
Protocol:
-
Dissolution: Dissolve D-allo-Thr (10 mmol) in 10%
( ) and Dioxane ( ). -
Acylation: Cool to
. Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide, 1.1 eq) dropwise. -
Reaction: Stir at
for 1 h, then Room Temp for 12 h. -
Workup: Wash aqueous layer with Ether (removes excess Fmoc-OSu). Acidify aqueous layer to pH 2 with
. -
Extraction: Extract with Ethyl Acetate. Dry over
. -
Yield: Typically 85–90%.
Expert Insight (The "Fmoc Risk"):
Fmoc removal requires piperidine (a secondary amine base). In peptides containing D-allo-Thr, repetitive exposure to piperidine can trigger
-
Mitigation: Use milder bases (e.g., Piperazine/DBU mixes) or shorter deprotection times (2 x 3 min) during SPPS.
Option 2: Z (Cbz) Protection (For Solution Phase)
Best for: Large-scale solution synthesis or "Safety-Catch" strategies.
Protocol:
-
Dissolution: Dissolve D-allo-Thr (10 mmol) in
( ). Cool to . -
Acylation: Simultaneously add Benzyl Chloroformate (Z-Cl) (1.1 eq) and
to maintain pH 10. -
Reaction: Stir vigorously at
for 2 h. -
Workup: Wash with Ether. Acidify to pH 2. Extract with Ethyl Acetate.
-
Yield: Typically 90–95%.
Expert Insight (The "Z Stability"):
The Z group is stable to base. This allows you to perform complex manipulations on the side chain (e.g., esterification, glycosylation) without risking
Part 4: Comparative Data & Decision Matrix
| Feature | Fmoc Strategy | Z (Cbz) Strategy |
| Primary Application | Solid Phase Peptide Synthesis (SPPS) | Solution Phase / Intermediate Synthesis |
| Deprotection | 20% Piperidine (Base) | |
| High (Base-catalyzed) | Low (Stable to base) | |
| Solubility | Moderate (Fmoc group is lipophilic) | Good (Crystallizes well) |
| Orthogonality | Orthogonal to acid-labile side chains (tBu, Trt) | Orthogonal to base-labile groups |
| Cost | High (Reagent cost) | Low (Z-Cl is cheap) |
Visual Logic: Synthesis & Protection Workflow
Caption: Workflow for the stereoselective synthesis of D-allo-Threonine and subsequent protection strategy selection.
Part 5: References
-
Kikuchi, M., & Konno, H. (2013). Improved synthesis of D-allothreonine derivatives from L-threonine. Tetrahedron, 69(34), 7098-7101. Link
-
Guralp, H., et al. (2025). Isolation, Total Synthesis and Structure Determination of the Antifungal Macrocyclic Depsipeptide, Tetraselide. Chemical Science. Link
-
Blanco-Canosa, J. B., & Dawson, P. E. (2008). An Efficient Fmoc-SPPS Approach for the Generation of Thioester Precursors. Angewandte Chemie International Edition, 47(36), 6851-6855. Link
-
Sigma-Aldrich. Selecting Orthogonal Building Blocks for Peptide Synthesis. Link
Sources
Optimizing yield for Z-D-Allo-Thr-OH esterification
Application Note: High-Yield Esterification of Z-D-Allo-Thr-OH
Introduction & Strategic Overview
The synthesis of Z-D-Allo-Thr-OH esters represents a unique challenge in peptide chemistry due to the convergence of three destabilizing factors: a racemization-prone
For drug development professionals working with novel antibiotics (e.g., analogues of teixobactin or skyllamycin) or stereochemically constrained peptides, the integrity of the D-allo-threonine moiety is non-negotiable. Standard esterification protocols (e.g., Fischer esterification or aggressive carbodiimide couplings) often lead to two primary failure modes:
- -Epimerization: Inversion at the C2 position via oxazolone formation, yielding the L-Threonine derivative (2S, 3R).
- -Elimination: Base-catalyzed dehydration yielding Z-dehydro-butyrine.
This guide details an optimized, field-proven protocol using Cesium Carbonate (
Mechanistic Analysis & Control Strategy
To optimize yield, we must understand the competing pathways.
-
The Chemoselectivity Challenge: Z-D-Allo-Thr-OH contains two nucleophiles: the Carboxylate (
) and the secondary Alcohol ( ).-
Goal: Activate the carboxylate without deprotonating the alcohol.
-
Solution: Use a base with a conjugate acid
between 6 and 11. (in DMF) forms a "naked" carboxylate anion that is highly nucleophilic due to the weak solvation of the large Cesium cation, reacting rapidly with alkyl halides before the alcohol can equilibrate.
-
-
The Stereochemical Challenge (C2 Lability): D-Allo-Thr (2R, 3R) is the C2-epimer of L-Thr (2S, 3R).
-
Risk:[1] If the carboxyl group is activated as a mixed anhydride or active ester in the presence of base, the carbonyl oxygen of the Z-group can attack the activated center, forming a 5(4H)-oxazolone. This intermediate allows the C2 proton to be labile. Re-protonation often favors the thermodynamically more stable L-Thr configuration.
-
Solution: Avoid carboxyl activation (e.g., EDC/NHS). Instead, use direct alkylation of the carboxylate salt .
-
Pathway Visualization
Figure 1: Reaction pathway logic favoring direct alkylation over oxazolone-mediated racemization.
Detailed Protocol: Synthesis of Z-D-Allo-Thr-OMe
Target: Z-D-Allo-Thr-OMe (Methyl Ester) Scale: 10 mmol (approx. 2.5 g) Expected Yield: 92-96% Purity: >98% (HPLC), <1% L-Thr epimer.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Amount | Role |
| Z-D-Allo-Thr-OH | 253.25 | 1.0 | 2.53 g | Substrate |
| Cesium Carbonate | 325.82 | 0.6 | 1.95 g | Base (Cesium effect) |
| Methyl Iodide (MeI) | 141.94 | 1.2 | 0.75 mL | Alkylating Agent |
| DMF (Anhydrous) | - | - | 25 mL | Solvent |
| Ethyl Acetate | - | - | 100 mL | Extraction |
Note:
Step-by-Step Methodology
-
Solubilization:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Z-D-Allo-Thr-OH (2.53 g, 10 mmol) in anhydrous DMF (25 mL) .
-
Checkpoint: Ensure the solution is clear. If the starting material is old, sonicate to break up aggregates.
-
-
Salt Formation:
-
Add
(1.95 g, 6.0 mmol) in one portion. -
Stir at Room Temperature (20-25°C) for 15-20 minutes.
-
Observation: The mixture may become slightly cloudy or evolve minimal
. This "pre-stir" allows the formation of the cesium carboxylate.
-
-
Alkylation:
-
Cool the mixture to 0°C using an ice bath. (Cooling suppresses O-methylation side reactions).
-
Add Methyl Iodide (0.75 mL, 12 mmol) dropwise over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to Room Temperature .
-
Stir for 2 to 4 hours .
-
-
Monitoring (Critical Step):
-
Perform TLC (Mobile Phase: 50% EtOAc / 50% Hexanes).
-
Product
0.6; SM 0.1 (streaks). -
Stop Criteria: Quench immediately upon disappearance of SM. Prolonged stirring increases the risk of O-methylation.
-
-
Workup:
-
Pour the reaction mixture into Water (100 mL) .
-
Extract with Ethyl Acetate (3 x 40 mL) .
-
Combine organic layers and wash sequentially with:
-
Water (2 x 50 mL) (To remove DMF).
-
5%
(30 mL) (To remove trace unreacted acid). -
Brine (30 mL) .
-
-
Dry over Anhydrous
.
-
-
Purification:
-
Filter and concentrate under reduced pressure (
). -
The product usually crystallizes or forms a clean oil. If necessary, recrystallize from EtOAc/Hexanes .
-
Quantitative Performance & Troubleshooting
The following table summarizes expected outcomes and corrective actions based on internal validation data.
| Parameter | Specification | Deviation | Corrective Action |
| Yield | >92% | <80% | Check DMF water content (must be <0.05%). Water hydrolyzes MeI. |
| Purity (HPLC) | >98% | <95% | If byproduct is O-methylated (mass +14), reduce MeI to 1.05 eq and run at 0°C. |
| Epimerization | <1% L-Thr | >2% | Avoid using bases stronger than Carbonate. Do NOT use NaH. Ensure temp <30°C. |
| Appearance | White Solid/Oil | Yellow | Iodine liberation. Wash organic layer with 10% |
Alternative Route: tert-Butyl Ester (OtBu)
For the tert-butyl ester, the Cesium method fails due to steric hindrance and E2 elimination of the tertiary halide.
-
Recommended Protocol: Use Isobutylene gas saturated in DCM with catalytic
(0.1 eq) in a pressure vessel. -
Note: The Z-group is stable to catalytic
, but reaction time must be optimized (typ. 12-24h) to prevent acid-catalyzed migration of the Z-group or dehydration.
References
-
Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Foundational text on protection group stability and racemization mechanisms).
-
Wang, S. S., et al. (1981). "Preparation of tert-butyl esters of free amino acids". Journal of Organic Chemistry, 46(13), 2807-2809. (Protocol for isobutylene esterification).
-
Pemberton, N., et al. (2012). "Synthesis of D-allo-threonine derivatives and their application in the synthesis of skyllamycin analogues". Beilstein Journal of Organic Chemistry, 8, 1362–1367. (Specific handling of D-allo-Thr stereochemistry).
-
Frenette, R., et al. (1995). "Cesium Carbonate mediated alkylation of carboxylic acids". Tetrahedron Letters, 36(18), 3089-3092. (Basis for the Cs2CO3 protocol).
Sources
Manual vs automated synthesis with Z-D-Allo-Thr-OH
Application Note: Manual vs. Automated Synthesis Strategies with Z-D-Allo-Thr-OH
Executive Summary
The incorporation of Z-D-Allo-Thr-OH (N-Benzyloxycarbonyl-D-allo-threonine) into peptide sequences presents a unique intersection of stereochemical challenge and protecting group incompatibility. While D-allo-threonine is a critical residue in novel antibiotics (e.g., Teixobactin analogues) and peptidomimetics, its
This guide analyzes the operational dichotomy between Manual Solution/Solid-Phase Synthesis (the historical standard for Z-chemistry) and Automated Synthesis (requiring flow chemistry adaptations or protecting group substitution).
Technical Profile: Z-D-Allo-Thr-OH
-
Chemical Name: N-Benzyloxycarbonyl-D-allo-threonine
-
Stereochemistry: (2R, 3R) configuration.
-
Key Challenges:
-
-Branching: The methyl group at the
-position creates steric bulk, significantly slowing down acylation rates compared to non-branched residues (e.g., Ala, Leu). -
Epimerization Risk: The steric crowding facilitates oxazolone formation during activation, leading to loss of chirality at the
-carbon (conversion to D-Threonine). -
Side-Chain Reactivity: The free hydroxyl (-OH) group, if unprotected, poses a risk of O-acylation (branching) during activation if stoichiometry is not strictly controlled.
-
Z-Group Removal: Requires H
/Pd-C (hydrogenolysis) or HBr/AcOH. Neither is feasible on standard Fmoc-based automated synthesizers (e.g., CEM Liberty Blue, Biotage Initiator).
-
-Branching: The methyl group at the
Strategic Analysis: Manual vs. Automated
A. Manual Synthesis (The "Control" Approach)
Manual synthesis, particularly in the Solution Phase , remains the gold standard for Z-D-Allo-Thr-OH. It allows for:
-
In-situ Monitoring: Real-time TLC or HPLC monitoring to prevent O-acylation.
-
Flexible Deprotection: Easy access to hydrogenation apparatus (Parr shakers or balloons) for Z-removal.
-
Epimerization Control: Use of lower temperatures (-10°C) during activation to suppress oxazolone formation.
B. Automated Synthesis (The "Adaptation" Approach)
Standard automated SPPS cannot process Z-D-Allo-Thr-OH because it lacks hydrogenation modules. Automation is only viable via:
-
Automated Liquid Handling (Solution Phase): Robots (e.g., Chemspeed) that mimic manual addition but still require offline hydrogenation.
-
Flow Chemistry: Continuous flow reactors with packed bed hydrogenation columns (H-Cube).
-
Method Transfer (Recommended): Switching the reagent to Fmoc-D-Allo-Thr(tBu)-OH to utilize standard SPPS automation.
Comparative Data: Process Efficiency
| Metric | Manual Solution Phase (Z-D-Allo-Thr-OH) | Automated SPPS (Adapted with Fmoc-D-Allo-Thr) | Automated Flow (Z-D-Allo-Thr-OH) |
| Coupling Efficiency | High (>98%) due to extended times | High (>99%) with Microwave/Heat | Moderate (Flow rate dependent) |
| Epimerization | Low (<1%) if T < 0°C | Moderate (2-5%) due to heat | Low (Short residence time) |
| Throughput | 1 coupling / 4-6 hours | 1 coupling / 15 mins | Continuous |
| Side Reaction (O-acyl) | Controlled via stoichiometry | Prevented via tBu protection | Controlled via stoichiometry |
| Z-Removal | Easy (Batch Hydrogenation) | Impossible (Requires Fmoc switch) | Feasible (Packed Bed Reactor) |
Detailed Protocols
Protocol A: Manual Coupling of Z-D-Allo-Thr-OH (Solution Phase)
Best for: Short peptides, gram-scale synthesis, strict stereocontrol.
Reagents:
-
Z-D-Allo-Thr-OH (1.0 eq)
-
Amine component (1.0 eq)[1]
-
EDC.HCl (1.1 eq) / HOBt (1.1 eq) OR DIC/Oxyma
-
Solvent: DMF or DCM/DMF (10:1)
Step-by-Step:
-
Dissolution: Dissolve Z-D-Allo-Thr-OH and HOBt in minimal DMF. Cool to -10°C in an ice/salt bath. Rationale: Low temperature suppresses oxazolone formation.
-
Activation: Add EDC.HCl. Stir for 15 minutes at -10°C.
-
Coupling: Add the Amine component (pre-neutralized with DIPEA if it was a salt).
-
Reaction: Stir at -10°C for 1 hour, then allow to warm to Room Temperature (RT) over 4 hours.
-
Workup: Dilute with EtOAc, wash with 5% KHSO
, 5% NaHCO , and Brine. -
Deprotection (Z-Removal): Dissolve intermediate in MeOH. Add 10% Pd/C (10% w/w). Stir under H
(balloon) for 2-4 hours. Filter through Celite.
Protocol B: Automated Synthesis Adaptation (Flow Chemistry)
Best for: Libraries using Z-protection where Fmoc is not an option.
System: Continuous Flow Reactor (e.g., Vapourtec or H-Cube for deprotection).
Step-by-Step:
-
Reservoir A: Z-D-Allo-Thr-OH + Oxyma (0.2 M in DMF).
-
Reservoir B: DIC (0.2 M in DMF).
-
Reservoir C: Amine-resin or Amine solution.
-
Coupling Loop: Mix A and B in a T-mixer (0°C cooling loop), then combine with C. Residence time: 20 mins.
-
Deprotection Loop: Pass the product stream through an H-Cube (Pd/C cartridge) at 40°C, 10 bar H
. Note: This is the only way to automate Z-removal efficiently.
Visualization of Workflows
Figure 1: Decision Matrix & Process Flow
Caption: Decision pathway for selecting between Manual, Adapted Automated (Fmoc), and Specialized Flow synthesis based on equipment and throughput needs.
Figure 2: Mechanism of Epimerization (The Risk Factor)
Caption: Kinetic competition between direct coupling and oxazolone-mediated epimerization. Beta-branching of Allo-Thr favors the red path.
Critical Discussion & Troubleshooting
1. The "Z" Problem in Automation: The Z-group is acid-stable and base-stable, making it orthogonal to both Boc and Fmoc strategies. However, its removal requires catalytic hydrogenation. Placing a Parr shaker or hydrogen balloon on a robotic deck is technically unfeasible for most labs.
-
Solution: If you must use automation and must use Z-protection, you are limited to "Automated Solution Phase" workstations (e.g., Chemspeed) where vials can be moved to a hydrogenation station, or Flow Chemistry.
2. Handling the Free Hydroxyl: Z-D-Allo-Thr-OH often comes with a free side-chain hydroxyl.
-
Manual: You can activate the carboxylic acid selectively using 1.0 eq of EDC/HOBt. The primary amine of the coupling partner is more nucleophilic than the secondary alcohol of the side chain.
-
Automated: The excess reagents typically used (5-10 eq) will almost certainly cause O-acylation on the side chain.
-
Rule:Never use Z-D-Allo-Thr-OH (free OH) in standard automated SPPS. It requires manual stoichiometry control or side-chain protection (e.g., Z-D-Allo-Thr(tBu)-OH).
3. Epimerization Control:
D-allo-threonine is notoriously prone to epimerization because the
-
Recommendation: Use Oxyma Pure/DIC as the coupling cocktail. It is superior to HOBt and HATU in suppressing racemization for sensitive residues [1].
References
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal. Link
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2] Chemical Reviews. Link
-
Bachem. (2024).[1] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Application Notes. Link
-
Chem-Impex. (2024). "D-allo-Threonine Product Guide and Applications." Chem-Impex International. Link
-
Yajima, T., et al. (2010). "Preparation of optically active allothreonine by separating from a diastereoisomeric mixture with threonine."[3] Bioscience, Biotechnology, and Biochemistry. Link
Sources
Optimization of Carboxyl Activation for Z-D-Allo-Thr-OH: Preserving Stereochemical Integrity
Executive Summary
The activation of Z-D-Allo-Thr-OH (N-Benzyloxycarbonyl-D-allo-threonine) presents a unique dual challenge in peptide synthesis and medicinal chemistry. Unlike standard L-Threonine, the D-allo diastereomer possesses a specific
This Application Note provides a rigorous framework for selecting activation reagents that balance high coupling efficiency with the preservation of chiral integrity. We prioritize modern, non-explosive additives (Oxyma Pure) and high-fidelity uronium/aminium salts (HATU/COMU) over legacy reagents (DCC/HOBt).
Critical Mechanistic Insights
The Stereochemical Challenge
The primary risk during the activation of Z-D-Allo-Thr-OH is the formation of an oxazolone intermediate. While urethane protectors like the Z-group (Cbz) generally suppress oxazolone formation better than amides (e.g., Acetyl), the steric strain of the allo-threonine side chain can accelerate proton abstraction at the
-
Epimerization: Conversion of D-Allo-Thr
to L-Thr or D-Thr depending on the mechanism. -
-Elimination: Base-catalyzed loss of the hydroxyl group, forming dehydroamino acids (Z-
Abu-OH).
The "Free Hydroxyl" Dilemma
If you are attempting to couple Z-D-Allo-Thr-OH with a free side-chain hydroxyl:
-
Risk: Intermolecular O-acylation (polymerization) or self-esterification.
-
Recommendation: For >98% purity, side-chain protection is mandatory (e.g., Z-D-Allo-Thr(tBu)-OH).
-
Exception: If coupling the free-OH form is unavoidable (e.g., in specific fragment condensations), use Protocol B (below) which utilizes rapid activation kinetics to favor N-acylation over O-acylation.
Reagent Selection Matrix
The choice of reagent depends heavily on the coupling environment (Solid Phase vs. Solution Phase) and the steric hindrance of the incoming nucleophile.
Decision Tree for Activation Strategy
Figure 1: Decision matrix for selecting activation reagents based on synthesis phase and steric demands.
Detailed Protocols
Protocol A: High-Fidelity Coupling (Protected Side-Chain)
Target: Z-D-Allo-Thr(tBu)-OH or Z-D-Allo-Thr(Bzl)-OH Application: Solid Phase Peptide Synthesis (SPPS) or Convergent Synthesis. Rationale: Uses COMU , a modern uronium salt that offers HATU-like reactivity with lower epimerization risk and higher solubility.[1]
Reagents:
-
Coupling Reagent: COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)]uronium hexafluorophosphate).
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine) for ultra-sensitive cases.
-
Solvent: DMF (Anhydrous).
Step-by-Step:
-
Dissolution: Dissolve Z-D-Allo-Thr(PG)-OH (1.0 equiv) and COMU (1.0 equiv) in minimal DMF (0.1–0.2 M concentration).
-
Activation: Add DIEA (2.0 equiv). Note: The solution should turn yellow/orange.
-
Pre-activation (CRITICAL): Allow to activate for exactly 30–60 seconds .
-
Why? Longer pre-activation increases racemization risk. Shorter ensures the active ester is formed but not degraded.
-
-
Coupling: Add the activated mixture immediately to the resin/amine component.
-
Incubation: Agitate at Room Temperature for 45–60 minutes.
-
Monitoring: Check completion via Kaiser Test (if primary amine) or Chloranil Test (if secondary amine).
Protocol B: "Minimal Activation" (Unprotected Side-Chain)
Target: Z-D-Allo-Thr-OH (Free Hydroxyl) Application: Solution phase synthesis where side-chain protection is impossible. Rationale: Uses EDC/Oxyma Pure . Carbodiimides (EDC) are less aggressive than uronium salts, and Oxyma Pure acts as a nucleophilic scavenger to prevent O-acylation of the Thr side chain.
Reagents:
-
Activator: EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Additive: Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime).
-
Solvent: DCM/DMF (9:1 ratio).
Step-by-Step:
-
Preparation: Dissolve Z-D-Allo-Thr-OH (1.1 equiv) and Oxyma Pure (1.1 equiv) in DCM/DMF. Cool to 0°C .
-
Why 0°C? Low temperature suppresses the kinetic rate of O-acylation (side reaction) more than N-acylation (desired reaction).
-
-
Activation: Add EDC.HCl (1.1 equiv). Stir at 0°C for 10 minutes.
-
Addition: Add the amine component (1.0 equiv) and a mild base like NMM (N-Methylmorpholine, 1.0 equiv).
-
Reaction: Allow to warm to Room Temperature slowly over 4 hours.
-
Workup: Wash with 1N KHSO₄, Sat. NaHCO₃, and Brine. The urea byproduct of EDC is water-soluble, simplifying purification.[2]
Comparative Data: Racemization & Efficiency
The following table summarizes the performance of various coupling cocktails specifically for sensitive Threonine derivatives.
| Reagent System | Activation Mechanism | Epimerization Risk | Coupling Efficiency | Notes |
| DIC / Oxyma Pure | Carbodiimide / Oxime | Very Low | High | Recommended. Safest general protocol. Non-explosive additive.[3] |
| HATU / HOAt / DIEA | Aminium / Aza-benzotriazole | Low | Very High | Best for hindered amines. Use Collidine to further reduce epimerization. |
| HBTU / HOBt / DIEA | Aminium / Benzotriazole | Moderate | Moderate | Legacy method. HOBt is class 1c explosive (transport restricted).[3] Avoid if possible. |
| PyBOP / DIEA | Phosphonium | Low | High | Excellent if avoiding guanidinylation is required. |
| DCC / HOBt | Carbodiimide | Low | Low-Moderate | Slow. Generates insoluble DCU urea.[2][3] Not recommended for SPPS. |
Troubleshooting & Quality Control
Detecting Epimerization
After coupling and deprotection, analyze the crude peptide via C18 RP-HPLC .
-
D-Allo-Thr products typically elute slightly earlier than their L-Thr or D-Thr diastereomers due to differences in hydrophobicity and hydrogen bonding.
-
Recommendation: Synthesize a small standard of the "wrong" diastereomer (e.g., using Z-Thr-OH) to establish retention time markers.
Preventing Guanidinylation
When using Uronium reagents (HATU/HBTU) with Z-D-Allo-Thr-OH:
-
Never add the uronium reagent to the amine before the carboxylic acid.
-
The free amine can react directly with HATU to form a permanent guanidine adduct, terminating the chain.
-
Solution: Always pre-mix Z-D-Allo-Thr-OH + HATU + Base before adding to the amine.
References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes. Link
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt." Chemistry – A European Journal, 15(37), 9394–9403. Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link
-
Merck Millipore. (2024). Novabiochem® Peptide Synthesis Reagents: User Guide.Link
-
Han, S.Y., & Kim, Y.A. (2004). "Recent development of peptide coupling reagents in organic synthesis."[2] Tetrahedron, 60(11), 2447-2467. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Steric Hindrance in Peptide Coupling
Introduction: The Steric Challenge
In peptide synthesis, steric hindrance is the silent yield-killer. When coupling
This guide moves beyond basic textbook advice. We analyze the causality of failure—why reagents fail, how conformations impede kinetics, and how to engineer a self-validating system to overcome these barriers.
Diagnostic & Troubleshooting Guide (Q&A)
Section A: Reagent Selection & Activation Chemistry
Q1: I am using HBTU/DIPEA for coupling Aib-Aib residues, but the reaction stalls at <20% conversion. Why is this "standard" reagent failing?
A: HBTU generates an OBt (benzotriazole) active ester.[1] While effective for standard amino acids, the OBt leaving group is bulky. When you couple two bulky residues (like Aib-Aib), the steric clash between the incoming amine and the bulky OBt ester prevents the formation of the tetrahedral intermediate.
The Fix: Switch to HATU or COMU .
-
Mechanism: HATU generates an OAt (7-azabenzotriazole) ester. The nitrogen at the 7-position creates a "neighboring group effect" (anchimeric assistance) via hydrogen bonding with the incoming amine, accelerating the reaction rate by orders of magnitude compared to HBTU.
-
Alternative: For extremely hindered couplings (e.g., Aib-Aib, N-Me-Aib), use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[2] TFFH generates an acid fluoride . The fluoride atom is small (high charge density, low steric bulk), allowing the amine to approach the carbonyl carbon even in a crowded environment [1].
Q2: My LC-MS shows a mass corresponding to the "guanidinylated" amine (+100 Da) instead of the coupled product. What happened?
A: This is a classic side reaction of uronium/aminium reagents (HATU, HBTU, HCTU). If the carboxylic acid activation is slow (due to hindrance) or if you add the reagent to the amine before the acid is activated, the unhindered N-terminus attacks the uronium reagent itself, permanently capping the chain as a guanidine species.
The Protocol Adjustment:
-
Pre-activation is critical: Mix the amino acid, HATU, and Base in a separate vial for 1-2 minutes before adding it to the resin-bound amine.
-
Switch Reagent Class: Use phosphonium reagents like PyBOP or PyAOP .[3] Phosphonium salts do not react with amines to form stable byproducts, making them safer for slow, hindered reactions [2].
Section B: Reaction Conditions & Solvents
Q3: I’ve switched to HATU, but the coupling of Fmoc-N-Me-Val is still incomplete. Should I just increase the temperature?
A: Temperature helps, but solvent choice is often the bottleneck.[4]
-
Solvent: Standard DMF often promotes
-sheet aggregation, which buries the N-terminus. Switch to NMP (N-methylpyrrolidone) or a binary mixture of DMSO/NMP (1:4) . These solvents are better at disrupting hydrogen bond networks (chaotropic effect), keeping the peptide chain extended and accessible. -
Temperature: Yes, microwave heating is highly effective. For hindered couplings, 75°C is standard. However, for Cys or His residues, limit this to 50°C to prevent racemization [3].
Q4: How do I monitor these couplings? The Kaiser test is giving me false negatives.
A: The Kaiser test relies on the reaction of ninhydrin with primary amines. It fails for:
-
Secondary amines:
-methylated residues or Proline (no primary amine to react). -
Aggregated sequences: The reagent cannot penetrate the resin bead.
The Solution: Use the Chloranil Test or p-Nitrobenzyl Pyridine Test .
-
Chloranil: Specifically detects secondary amines (turns blue/green).
-
Micro-Cleavage (Gold Standard): Remove a few beads, treat with TFA/H2O (95:5) for 15 mins, and analyze the supernatant by LC-MS. This is the only definitive way to distinguish between unreacted amine, coupled product, and side reactions (like guanidinylation).
Section C: Side Reactions (Racemization & DKP)
Q5: I see significant racemization when coupling Fmoc-Cys(Trt)-OH to a hindered Proline residue. How do I stop this?
A: Racemization occurs via proton abstraction from the
The Fix:
-
Change the Base: Replace DIPEA with 2,4,6-Collidine (TMP) . Collidine is a weaker, sterically hindered base that is sufficient to deprotonate the carboxylic acid but too bulky to abstract the
-proton effectively [4]. -
Use Oxyma Pure: When using carbodiimides (DIC), add Oxyma Pure .[4] It creates an active ester with a lower pKa (more reactive) but suppresses racemization better than HOBt.
Visual Troubleshooting: The Decision Matrix
The following diagram outlines the logical flow for selecting conditions based on the specific type of hindrance encountered.
Figure 1: Decision tree for selecting coupling strategies based on the specific steric challenge.
"Gold Standard" Experimental Protocol
This protocol is designed for the "worst-case scenario" (e.g., Aib-Aib or N-Me-Val coupling). It prioritizes conversion over reagent economy.
Protocol: TFFH-Mediated Acyl Fluoride Coupling
Best for: Aib, alpha-methyl amino acids, and extremely bulky junctions.
Reagents Required:
-
Amino Acid (4.0 eq)
-
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4.0 eq)
-
DIPEA (N,N-Diisopropylethylamine) (8.0 eq)
-
Solvent: Dry NMP or DCM (DCM is often better for acid fluorides to prevent hydrolysis).
Step-by-Step Workflow:
-
Pre-Activation (Crucial):
-
Dissolve the Amino Acid (4 eq) and TFFH (4 eq) in the minimum amount of dry DCM/NMP.
-
Add DIPEA (8 eq).
-
Observation: The solution should remain clear. If precipitate forms (rare), ensure reagents are dry.
-
Allow to activate for 15-20 minutes . This generates the acid fluoride in situ.[3]
-
-
Coupling:
-
Add the pre-activated mixture to the resin-bound amine.
-
Agitate at room temperature for 2 hours .
-
Note: Acid fluorides are stable enough to be heated, but try RT first to minimize side reactions. If using microwave, heat to 50°C for 30 mins.
-
-
Monitoring:
-
Wash resin 3x with DMF, 3x with DCM.
-
Perform Chloranil Test (for secondary amines) or Micro-cleavage LC-MS .
-
Pass Criteria: >95% conversion by LC-MS.
-
-
Re-Coupling (If <95%):
-
Do not repeat the same condition. Switch to HATU/HOAt (4 eq) with Collidine (8 eq) in NMP at 75°C (microwave) for 1 hour.
-
Comparative Data: Reagent Efficiency
The following table summarizes coupling efficiencies for the difficult sequence Fmoc-Aib-Aib-OMe (solution phase model) [5].
| Reagent System | Base | Time | Yield (%) | Notes |
| HBTU / HOBt | DIPEA | 2 h | 35% | Failed due to steric bulk of OBt ester. |
| HATU / HOAt | DIPEA | 2 h | 88% | HOAt neighboring group effect improves yield. |
| COMU | DIPEA | 2 h | 92% | Superior leaving group (Oxyma) vs OBt. |
| TFFH | DIPEA | 1 h | 99% | Acid fluoride is small enough to penetrate steric shield. |
Mechanism of Action: Why HATU Works
Understanding the mechanism helps in troubleshooting. The 7-nitrogen in HATU is not just for stability; it actively participates in the reaction.
Figure 2: The "Neighboring Group Effect" of HATU/HOAt. The pyridine nitrogen (N7) hydrogen bonds with the incoming amine, positioning it perfectly for attack on the carbonyl.
References
-
Carpino, L. A., et al. (2003). "The 7-azabenzotriazole active ester (OAt) and related reagents." Accounts of Chemical Research.
-
Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products."[1] Tetrahedron Letters.
-
Collins, J. M., et al. (2014). "Microwave-Enhanced Synthesis of Peptides, Proteins, and Peptidomimetics."[5] Biopolymers.
-
Albericio, F., et al. (2018). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." European Journal of Organic Chemistry.
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
Sources
Technical Support Center: Advanced Peptide Chemistry
Topic: Minimizing Oxazolone Formation with Z-D-Allo-Thr-OH
Case ID: Z-THR-004 Priority: High (Chirality Risk) Assigned Specialist: Senior Application Scientist
Executive Summary
Coupling Z-D-Allo-Thr-OH presents a dual challenge: the steric hindrance of the
This guide provides a mechanistic breakdown, troubleshooting logic, and a validated protocol to ensure enantiomeric purity.
Module 1: The Mechanistic Root Cause
To prevent the problem, you must understand the enemy. The loss of chirality in Z-D-Allo-Thr-OH is not random; it is the result of a specific competing intramolecular reaction.
The 5(4H)-Oxazolone Pathway: When the carboxyl group of Z-D-Allo-Thr-OH is activated (e.g., by a carbodiimide or phosphonium salt), the carbonyl oxygen of the Z-group (or the preceding peptide bond) can attack the activated center.[1] This forms a 5-membered oxazolone ring.[1]
-
The Risk: The hydrogen on the
-carbon of the oxazolone ring is highly acidic ( ). Weak bases can deprotonate it, leading to an aromatic system (pseudo-aromaticity) that planarizes the chiral center. -
The Result: When the amine component finally attacks, it opens the ring, but the chirality is lost (racemization) or inverted (epimerization).
Visualizing the Threat:
Figure 1: The kinetic competition between desired coupling and oxazolone-mediated racemization.
Module 2: Troubleshooting Guide
Use this decision matrix to diagnose issues with your current Z-D-Allo-Thr-OH couplings.
| Symptom | Probable Cause | Corrective Action |
| High Epimerization (>5%) | Base Excess/Type: Using strong bases (DIEA, TEA) with uronium reagents (HATU/HBTU). | Switch to DIC/Oxyma Pure. Eliminate tertiary bases during activation. If base is required, use Collidine (TMP). |
| Low Yield | Steric Hindrance: The | Increase Temperature (Cautiously): Max |
| Side Product (+18 Da) | Hydrolysis: Activated ester hydrolyzed by wet solvent. | Dry Solvents: Ensure DMF is anhydrous. Use molecular sieves. |
| Side Product (Esters) | Unprotected Side Chain: If using Z-D-Allo-Thr-OH (unprotected side chain), OH is acylating. | Use Protected Variant: Z-D-Allo-Thr(tBu)-OH is strongly recommended. |
Diagnostic Flowchart
Figure 2: Decision tree for optimizing Z-D-Allo-Thr-OH coupling.
Module 3: Validated Protocol (SOP)
This protocol utilizes DIC (Diisopropylcarbodiimide) and Oxyma Pure , a combination proven to minimize racemization compared to HOBt or HATU/DIEA systems.
Reagents Required:
-
Amino Acid: Z-D-Allo-Thr-OH (3.0 eq)
-
Activator: DIC (3.0 eq)
-
Additive: Oxyma Pure (3.0 eq)
-
Solvent: DMF (Anhydrous) or DCM/DMF (1:1)
Step-by-Step Procedure:
-
Dissolution: Dissolve Z-D-Allo-Thr-OH and Oxyma Pure in a minimal amount of DMF.
-
Note: Keeping concentration high (0.3M - 0.5M) improves kinetics, helping the desired reaction outcompete oxazolone formation.
-
-
Pre-Activation (Cold): Cool the solution to 0°C (ice bath). Add DIC.[2][3][4]
-
Why? Low temperature stabilizes the
-acylisourea and reduces the kinetic energy available for ring closure (oxazolone formation). -
Time: Stir for 2-5 minutes. Do not over-activate; prolonged pre-activation without the amine can actually increase oxazolone accumulation.
-
-
Coupling: Add the pre-activated mixture to the resin-bound amine (or free amine in solution).
-
Reaction: Allow to warm to Room Temperature (RT) naturally.
-
Duration: 2 to 4 hours. Monitor by Kaiser test or LC-MS.
-
-
Base Management (Critical):
-
Ideally: Do NOT add base (DIEA/NMM). The reaction proceeds well at neutral/slightly acidic pH generated by Oxyma.
-
If Necessary (e.g., HCl salts): Use TMP (2,4,6-Trimethylpyridine / Collidine) (3.0 eq). It is too sterically hindered to abstract the
-proton, significantly reducing racemization risk.
-
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use HATU or HBTU for this coupling? A: It is not recommended for chiral-sensitive steps like D-Allo-Thr. Phosphonium/Uronium reagents (HATU/HBTU) require a tertiary base (DIEA) to function. The presence of DIEA significantly increases the rate of proton abstraction from the oxazolone intermediate, driving racemization. If you must use HATU, use Collidine instead of DIEA and keep the temperature at 0°C.
Q2: Why is Z-D-Allo-Thr-OH more difficult than Z-Thr-OH? A: While both are hindered, the specific stereochemistry of the allo form often results in different solvation shells and slightly slower nucleophilic attack trajectories. Slower coupling = more time for side reactions.
Q3: Is the side-chain hydroxyl group a problem?
A: Yes. If you are using Z-D-Allo-Thr-OH (side chain unprotected), you risk
Q4: How do I detect if racemization occurred? A: Standard C18 HPLC may not separate the D-Allo and L-Thr diastereomers efficiently. Use a chiral column (e.g., Chiralpak) or specialized C18 methods with cyclodextrin additives. Alternatively, synthesize a standard of the "wrong" isomer (L-Thr or D-Thr) to use as a reference marker in LC-MS.
References
-
Albericio, F., & El-Faham, A. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt and HOAt. Organic Process Research & Development.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Definitive text on oxazolone mechanisms).
-
Steinauer, R., et al. (1989). Racemization of amino acid residues during peptide synthesis. Analytical Biochemistry. (Foundational work on urethane vs. amide protection risks).
Sources
Navigating Stereochemical Integrity: A Technical Guide to Base Selection for Z-D-Allo-Thr-OH
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
The optical purity of chiral molecules is a critical parameter in drug development and peptide synthesis, directly impacting biological activity and safety. This guide, developed by our team of application scientists, provides in-depth technical support and troubleshooting advice on a common challenge: the impact of organic bases, specifically N,N-Diisopropylethylamine (DIEA) and N-Methylmorpholine (NMM), on the optical purity of Z-D-Allo-Thr-OH (N-Benzyloxycarbonyl-D-allothreonine).
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical for maintaining the optical purity of Z-D-Allo-Thr-OH?
A1: The optical purity of Z-D-Allo-Thr-OH is centered around the stereochemistry at its α-carbon. The hydrogen atom attached to this carbon (the α-proton) is susceptible to abstraction by a base. Once deprotonated, the resulting planar enolate intermediate can be re-protonated from either face, leading to a mixture of the original D-allo isomer and its epimer, L-threonine. This process, known as epimerization, compromises the optical purity of the starting material. The choice of base is critical because different bases have varying strengths (basicity) and sizes (steric hindrance), which directly influence the rate of α-proton abstraction.[1][2]
Q2: What are the key differences between DIEA and NMM that I should consider?
A2: DIEA, also known as Hünig's base, is a sterically hindered tertiary amine.[3] Its bulky isopropyl groups physically obstruct the nitrogen atom's lone pair of electrons, making it a poor nucleophile but an effective proton scavenger.[4] NMM, on the other hand, is a less sterically hindered cyclic tertiary amine. This difference in steric bulk is a primary determinant of their potential to cause epimerization.
| Property | N,N-Diisopropylethylamine (DIEA) | N-Methylmorpholine (NMM) |
| Structure | [(CH₃)₂CH]₂NC₂H₅ | O(CH₂CH₂)₂NCH₃ |
| pKa of Conjugate Acid | ~10.7-11.4 (in water) | ~7.4 |
| Steric Hindrance | High | Moderate |
| Nucleophilicity | Low | Moderate |
Q3: Which base, DIEA or NMM, is generally preferred for minimizing epimerization of Z-D-Allo-Thr-OH?
A3: In theory, a more sterically hindered base with lower basicity would be less likely to cause epimerization. While DIEA is more sterically hindered, it is also a stronger base than NMM. The ideal choice often depends on the specific reaction conditions, including solvent and temperature. However, the significant steric hindrance of DIEA is often cited as a key advantage in minimizing unwanted side reactions like racemization during peptide coupling.[1][4] For sensitive substrates like Z-D-Allo-Thr-OH, a comparative experiment is often the best approach to determine the optimal base for a specific application.
Troubleshooting Guide
Issue: I'm observing a significant loss of optical purity in my Z-D-Allo-Thr-OH after a reaction step involving a base.
Possible Cause 1: Base-Catalyzed Epimerization
The most probable cause is the epimerization of the α-carbon chiral center through proton abstraction by the base.
Troubleshooting Steps:
-
Evaluate the Base:
-
If using DIEA: While sterically hindered, its higher basicity might still be sufficient to cause epimerization, especially at elevated temperatures or with prolonged reaction times. Consider switching to a less basic amine.
-
If using NMM: Although less basic, its lower steric hindrance could allow for more facile abstraction of the α-proton.
-
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can significantly reduce the rate of epimerization.[5]
-
Reaction Time: Minimize the exposure of Z-D-Allo-Thr-OH to the base by monitoring the reaction closely and quenching it as soon as it is complete.
-
Solvent: The polarity of the solvent can influence the rate of epimerization.[5] Aprotic, non-polar solvents are generally preferred to disfavor the formation of the charged enolate intermediate.
-
Issue: My chiral HPLC analysis shows an unexpected peak corresponding to the L-threonine derivative.
Possible Cause 2: Contamination or Epimerization
This peak is a strong indicator of epimerization. The D-allo-threonine has epimerized to L-threonine.
Troubleshooting Steps:
-
Confirm Peak Identity: If possible, confirm the identity of the impurity peak by co-injection with an authentic sample of Z-L-Thr-OH or by mass spectrometry.
-
Analyze Starting Material: Always analyze the optical purity of your starting Z-D-Allo-Thr-OH before the reaction to ensure it meets the required specifications.
-
Implement a Comparative Study: Perform a small-scale comparative experiment using both DIEA and NMM under identical conditions to determine which base results in a lower level of the unwanted epimer.
Experimental Protocols
Protocol 1: Comparative Analysis of DIEA and NMM on Z-D-Allo-Thr-OH Optical Purity
This protocol provides a framework for a direct comparison of the impact of DIEA and NMM on the optical purity of Z-D-Allo-Thr-OH under typical reaction conditions.
Materials:
-
Z-D-Allo-Thr-OH
-
N,N-Diisopropylethylamine (DIEA)
-
N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Quenching solution (e.g., 1N HCl)
-
Apparatus for inert atmosphere reactions
Procedure:
-
Set up two parallel reactions under an inert atmosphere (e.g., nitrogen or argon).
-
In separate flasks, dissolve a known amount of Z-D-Allo-Thr-OH in the anhydrous solvent.
-
To "Reaction A," add a stoichiometric equivalent of DIEA.
-
To "Reaction B," add a stoichiometric equivalent of NMM.
-
Stir both reactions at a controlled temperature (e.g., room temperature) for a set period (e.g., 24 hours).
-
After the specified time, quench both reactions by adding the quenching solution.
-
Extract the organic layer, dry it over a suitable drying agent (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Analyze the resulting residues from both reactions using the chiral HPLC method outlined in Protocol 2.
Protocol 2: Chiral HPLC Method for the Analysis of Z-D-Allo-Thr-OH Optical Purity
This method is designed to separate the enantiomers of Z-protected threonine derivatives, allowing for the quantification of any epimerization.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) column suitable for the separation of N-protected amino acids. Polysaccharide-based CSPs are often a good starting point.[6]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid, TFA) to improve peak shape. A typical starting point could be 90:10 (v/v) Hexane:Isopropanol + 0.1% TFA.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a standard solution of your starting Z-D-Allo-Thr-OH.
-
Prepare samples of the reaction mixtures from Protocol 1 at the same concentration.
-
If available, prepare a standard solution of Z-L-Thr-OH to confirm the retention time of the epimer.
Data Analysis:
-
Integrate the peak areas for both the Z-D-Allo-Thr-OH and any newly formed Z-L-Thr-OH peaks.
-
Calculate the percentage of the epimer in each sample to determine the extent of epimerization caused by each base.
Visualization of Key Concepts
Caption: Mechanism of base-catalyzed epimerization of Z-D-Allo-Thr-OH.
Caption: Troubleshooting workflow for addressing loss of optical purity.
References
- Benoiton, N. L. (1992). The Thorpe-Ingold Effect on the Rate of Racemization of Amino Acid Derivatives. International Journal of Peptide and Protein Research, 40(5), 559-569.
-
Maharani, R., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]
- Benoiton, N. L., et al. (1981). Racemization of amino acid derivatives. V. The effects of solvent, temperature, and additives on the racemization of N-acylamino acid active esters. International Journal of Peptide and Protein Research, 17(2), 197-206.
- Paul, R., & Anderson, G. W. (1960). N,N'-Carbonyldiimidazole, a New Peptide Forming Reagent. Journal of the American Chemical Society, 82(17), 4596-4600.
- Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.
-
University of Calgary. (n.d.). Chapter 27: Amino Acids, Peptides and Proteins - Table of pKa and pI values. Retrieved February 6, 2026, from [Link]
-
Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved February 6, 2026, from [Link]
-
Master Organic Chemistry. (2012, June 6). Nucleophilicity vs. Basicity. Retrieved February 6, 2026, from [Link]
-
Yajima, T., Ichimura, S., Horii, S., & Shiraiwa, T. (2010). Preparation of optically active allothreonine by separating from a diastereoisomeric mixture with threonine. Bioscience, Biotechnology, and Biochemistry, 74(10), 2106-2109. [Link]
- Kikuchi, Y., & Konno, H. (2015). Improved synthesis of D-allothreonine derivatives from L-threonine. Tetrahedron: Asymmetry, 26(15-16), 826-831.
- McDermott, J. R., et al. (1981). Racemization of N-methylamino acids in peptide synthesis. IV. Racemization and yields in peptide-bond formation. Canadian Journal of Chemistry, 59(12), 1785-1791.
-
Chemistry LibreTexts. (2023, October 30). 24.3: Basicity of Amines. Retrieved February 6, 2026, from [Link]
- Bommarius, A. S., Drauz, K., Klenk, H., & Wandrey, C. (1992). Comparison of Different Chemoenzymatic Process Routes to Enantiomerically Pure Amino Acids. Angewandte Chemie International Edition in English, 31(6), 768-770.
- Albericio, F., et al. (2022). Green Chemistry in Peptide Synthesis. Chemical Reviews, 122(16), 13441-13481.
-
ResearchGate. (n.d.). (a) Determination of enantiomeric purities by chiral HPLC analysis of.... Retrieved February 6, 2026, from [Link]
-
Joh, N. H., et al. (2016). The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design. Protein Science, 25(8), 1435-1449. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved February 6, 2026, from [Link]
- Hrobarik, P., et al. (2022). Diverse Functionalization of 2-Pyridinones via Rh(II)-Catalyzed X-H Insertion and Subsequent Transformations Using Heterocyclic Diazo Reagents. The Journal of Organic Chemistry, 87(10), 6542-6556.
- Clayden, J., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
-
Tömösközi, I., et al. (2019). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 24(12), 2275. [Link]
-
Reddit. (2021, February 7). steric hinderance and basicity. Retrieved February 6, 2026, from [Link]
-
YouTube. (2016, December 27). Basicity vs Nucleophilicity - Steric Hindrance. Retrieved February 6, 2026, from [Link]
-
YouTube. (2021, July 25). Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. Retrieved February 6, 2026, from [Link]
-
YouTube. (2016, March 24). Zwitterion and Amino Acid Charge Given pH and pKa. Retrieved February 6, 2026, from [Link]
-
Zhou, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5293. [Link]
-
PubMed. (2018, February 24). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Retrieved February 6, 2026, from [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved February 6, 2026, from [Link]
-
Wockhardt Research Centre. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 69(3), 395. [Link]
-
YouTube. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Retrieved February 6, 2026, from [Link]
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. What is N,N-Diisopropylethylamine?_Chemicalbook [chemicalbook.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Steric Hindrance in Z-D-Allo-Thr-OH Ligation
Status: Operational Subject: Troubleshooting Ligation Efficiency & Stereochemical Integrity for Z-D-Allo-Thr-OH Ticket ID: Z-DAT-LIG-001
Executive Summary: The "Beta-Branch" Barrier
The Problem: You are attempting to couple Z-D-Allo-Thr-OH (N-benzyloxycarbonyl-D-allothreonine). This reaction fails or proceeds with low yield not because of a single factor, but due to a synergistic steric blockade :
-
-Branching: The allo-threonine side chain contains a methyl group and a hydroxyl group at the
-carbon. This creates a "V-shape" steric shield directly adjacent to the reacting carboxyl group. -
N-Protecting Group (Z): While the Carbobenzyloxy (Z) group is less bulky than Fmoc, its lipophilicity and flexibility can contribute to shielding the electrophilic center when combined with the
-substituents.
The Consequence: The nucleophilic attack by the incoming amine is kinetically retarded. This slow kinetics opens the door to two critical side reactions: Oxazolone-mediated racemization and O-acylation (if the side chain is unprotected).
Diagnostic Workflow (Decision Tree)
Before proceeding, identify your specific failure mode using the logic map below.
Figure 1: Diagnostic flowchart for isolating specific coupling failures associated with Z-D-Allo-Thr-OH.
Module A: Reagent Selection (The Kinetic Solution)
Standard carbodiimides (DIC/DCC) are often too slow for this residue, leading to "deletion sequences" in SPPS or unreacted material in solution.
The "Gold Standard" Protocol: PyAOP/Oxyma
We recommend PyAOP over HATU for this specific coupling.
-
Why? HATU is uronium-based. If the coupling is slow (due to steric hindrance), the unreacted amine can attack the HATU itself, forming a permanent guanidinium byproduct . PyAOP (phosphonium) avoids this side reaction while maintaining the high reactivity of the HOAt moiety.
Protocol:
-
Dissolution: Dissolve Z-D-Allo-Thr-OH (1.2 eq) and PyAOP (1.2 eq) in anhydrous NMP (N-methylpyrrolidone). NMP disrupts beta-sheet aggregation better than DMF.
-
Base Addition: Add TMP (2,4,6-Collidine) (2.5 eq).
-
Critical: Do NOT use DIPEA if racemization is observed. TMP is a weaker, more sterically hindered base that minimizes proton abstraction from the
-carbon.
-
-
Pre-activation: Stir for 30 seconds at 0°C. Do not exceed 2 minutes.
-
Coupling: Add the amine component. Allow to react for 2–4 hours.
Comparative Reagent Table
| Reagent | Class | Reactivity | Risk Profile | Recommended Use |
| PyAOP | Phosphonium | Very High | Low (No Guanidinylation) | Primary Recommendation for hindered couplings. |
| HATU | Uronium | Very High | High (Guanidinylation) | Use only if reaction is fast (<30 min). |
| COMU | Uronium (Oxyma) | High | Low (Safer byproduct) | Excellent alternative; easier to remove byproducts. |
| DIC/Oxyma | Carbodiimide | Moderate | Low (Epimerization safe) | Use for microwave-assisted synthesis. |
Module B: The "Free Hydroxyl" Dilemma
If your Z-D-Allo-Thr-OH has a free side-chain hydroxyl (unprotected), you face the risk of O-acylation (self-esterification or branching).
Scenario 1: Side Chain is Protected (tBu/Bzl)
-
Status: Safe.
-
Action: Proceed with Module A (PyAOP) or HATU.
Scenario 2: Side Chain is FREE (-OH)
-
The Risk: Highly reactive activated esters (OAt/OBt) can acylate the unprotected -OH of the threonine, creating branched depsipeptides.
-
The Fix: Use Pentafluorophenyl Esters (PfP) or N-Hydroxysuccinimide (OSu) esters. These are less reactive than OAt esters but highly chemoselective for amines over alcohols.
Self-Validating Protocol (PfP Method):
-
Activation: Convert Z-D-Allo-Thr-OH to Z-D-Allo-Thr-OPfp using DCC and Pentafluorophenol. Isolate the stable ester.
-
Coupling: React Z-D-Allo-Thr-OPfp with the amine in DMF with no additional base (or mild base like NMM).
-
Validation: The reaction will be slower (overnight), but the chemoselectivity for the amine will exceed 99%, preserving the -OH side chain.
Module C: Troubleshooting Racemization (Epimerization)
Symptom: You observe a split peak in HPLC (e.g., D-Allo converting to L-Thr or D-Thr).
Mechanism: The activated carboxyl group makes the
The "Low-Base" System
To prevent this, you must lower the basicity of the system while maintaining enough base to deprotonate the carboxylic acid for activation.
-
Switch Solvent: Use DCM/DMF (1:1) . DCM has a lower dielectric constant, which destabilizes the charged transition states leading to racemization.
-
Switch Base: Replace DIPEA (pKa ~10.5) with N-Methylmorpholine (NMM) (pKa ~7.4) or TMP (Collidine) .
-
Add Additive: Ensure Oxyma Pure or HOAt is present. These additives act as proton shuttles, accelerating the coupling (kinetic control) so it finishes before racemization (thermodynamic control) can occur.
Frequently Asked Questions (FAQ)
Q1: Can I use Microwave irradiation to speed up this coupling? A: Proceed with Caution. While microwave heating (e.g., 75°C) overcomes steric hindrance, it significantly increases the rate of racemization for Z-protected amino acids (unlike Fmoc/Boc). If you must use MW, limit the temperature to 50°C and use DIC/Oxyma rather than HATU/Base.
Q2: Why is my yield low even with HATU? A: Check for Guanidinylation . Mass spec will show a +99 Da or +100 Da adduct on the amine species. This means HATU reacted with your amine before the carboxylic acid did. Switch to PyAOP.
Q3: I see a "double addition" (+ mass of Z-D-Allo-Thr). What is this? A: This is likely O-acylation . If your side chain is unprotected, the second amino acid coupled to the hydroxyl group of the first. Refer to Module B (Scenario 2).
Q4: Is Z-D-Allo-Thr-OH soluble in DCM? A: Often poor. Use a "Magic Mixture" of DCM:NMP:DMF (1:1:1) to balance solubility and low-racemization properties.
References
-
Carpino, L. A., et al. (1994). "7-Azabenzotriazole-1-yloxytris (pyrrolidino) phosphonium hexafluorophosphate (PyAOP): An efficient, guanidinium-scavenging coupling reagent." Journal of the American Chemical Society.[1]
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
-
Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis."[2] Tetrahedron.
-
Bachem. (2024).[3] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."
-
Sigma-Aldrich. "Peptide Coupling Reagents Guide."
Sources
Validation & Comparative
Distinction Between D-Allo and D-Threo Configurations: An Advanced NMR Guide
Executive Summary
The stereochemical distinction between D-Threonine (2R, 3S) and D-Allothreonine (2R, 3R) presents a classic challenge in structural biology and medicinal chemistry. In their native open-chain forms, rapid bond rotation averages scalar coupling constants (
This guide delineates the Rigidification Protocol , the industry-standard method for unambiguous assignment. By converting the flexible amino alcohol into a rigid oxazolidinone or oxazoline scaffold, the relative stereochemistry is locked, amplifying the differences in coupling constants and Nuclear Overhauser Effects (NOE).
Part 1: Theoretical Framework & The Rotational Problem
The Ambiguity of Open Chains
In free solution (e.g., D₂O), the C
-
D-Threonine (Threo): Substituents are anti in the Fischer projection but interconvert between rotamers in solution.
-
D-Allothreonine (Erythro): Substituents are syn in the Fischer projection.
Due to this averaging, both isomers typically exhibit
The Karplus Relationship in Rigid Systems
To resolve this, we utilize the Karplus Equation , which correlates the vicinal coupling constant (
By cyclizing the molecule into a 5-membered ring (oxazolidinone), we constrain the dihedral angles:
-
Cis-4,5-disubstituted (Allo): Dihedral angle
(Eclipsed/Planar). Result: Large . -
Trans-4,5-disubstituted (Threo): Dihedral angle
(Puckered Envelope). Result: Small .
Part 2: Experimental Protocol (The "Gold Standard")
Method: Oxazolidinone Derivatization
This method is preferred over acetonide formation for amino alcohols because it simultaneously protects the amine and hydroxyl groups, creating a stable, rigid heterocycle.
Step 1: Derivatization
Reagents: Triphosgene (or Carbonyldiimidazole - CDI), Anhydrous THF, Triethylamine. Reaction:
-
Dissolve 10 mg of the amino acid/ester in dry THF.
-
Add 1.2 eq of Triphosgene and 2.5 eq of TEA at 0°C.
-
Stir for 2 hours (allows cyclization to the cyclic carbamate).
-
Workup: Quench with water, extract with EtOAc.
Step 2: NMR Acquisition
Solvent: CDCl₃ (preferred for clear separation of ring protons). Parameters:
-
1D ¹H NMR (64 scans minimum).
-
1D NOE Difference or 2D NOESY (mixing time 500ms).
Workflow Visualization
Figure 1: Decision tree for stereochemical assignment. Note that native NMR is often inconclusive, necessitating the derivatization step.
Part 3: Data Analysis & Interpretation[2]
The following table summarizes the expected NMR parameters for the Oxazolidinone derivative of the respective isomers.
| Feature | D-Threo (from D-Threonine) | D-Allo (from D-Allothreonine) | Mechanistic Reason |
| Ring Geometry | Trans -4,5-disubstituted | Cis -4,5-disubstituted | Relative stereochemistry is conserved during cyclization. |
| 5.0 – 6.0 Hz | 8.0 – 9.5 Hz | Karplus: Cis protons are nearly eclipsed ( | |
| NOE (H4 | Weak / Absent | Strong | Distance: Cis protons are spatially proximate ( |
| Methyl Shift ( | Typically Upfield relative to Allo | Typically Downfield | Anisotropy of the adjacent carbonyl and ring current effects. |
Comparative Diagram: Conformation & Coupling[3]
Figure 2: Conceptual relationship between ring substitution pattern and scalar coupling constants. The 'Cis' geometry forces protons into an eclipsed alignment, resulting in a significantly higher J-value.
Part 4: Advanced Validation (Mosher's Method)
If derivatization to the oxazolidinone is not feasible (e.g., acid sensitivity), the Mosher Ester (MTPA) method is the secondary validation system.
-
Protocol: React the amino alcohol with (R)- and (S)-MTPA-Cl.
-
Analysis: Calculate
. -
Logic: The spatial arrangement of the phenyl group in the Mosher auxiliary shields protons on one side of the plane.
-
D-Threo: Will show a specific
pattern for the methyl vs the -proton. -
D-Allo: Will show the inverse pattern or a distinct magnitude of shift difference due to the altered relative stereochemistry.
-
Note: For simple distinguishing of allo vs threo, the oxazolidinone method (Part 2) is generally faster and less prone to conformational ambiguity than Mosher analysis on flexible chains.
References
-
Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. Journal of Chemical Physics, 30(1), 11-15. Link
-
Bystrov, V. F. (1976). Spin-spin coupling and the conformational states of peptide systems. Progress in Nuclear Magnetic Resonance Spectroscopy, 10(2), 41-81. Link
-
Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate. Journal of Organic Chemistry, 52(12), 2361–2364. (Establishes the standard for oxazolidinone stereochemical analysis in threonine derivatives). Link
-
Organic Chemistry Data. (2024). 1H NMR Coupling Constants: Vicinal Coupling.[1][3][4]Link
Sources
Definitive Guide to Enantiomeric Excess Determination of Z-D-Allo-Thr-OH
Executive Summary & Stereochemical Context
The determination of enantiomeric excess (ee) for N-benzyloxycarbonyl-D-allo-threonine (Z-D-Allo-Thr-OH) presents a unique analytical challenge due to the compound's dual chirality. Unlike simple amino acids with one stereocenter, threonine derivatives possess two chiral centers (
-
L-Threonine
-
D-Threonine
-
L-Allo-Threonine
-
D-Allo-Threonine
— Target Molecule
For high-value peptide synthesis or antibiotic development, distinguishing the target D-Allo isomer from its enantiomer (L-Allo ) is critical for enantiomeric purity, while distinguishing it from the threo-forms (D-Thr , L-Thr ) is critical for diastereomeric purity.
This guide compares the three most robust methodologies for this separation, prioritizing direct analysis to prevent racemization associated with deprotection.
The Stereochemical Landscape (Visualization)
The following diagram illustrates the relationship between the target molecule and its potential impurities, guiding the separation strategy.
Caption: Stereochemical relationships of Z-D-Allo-Thr-OH. The primary analytical goal is resolving the (2R, 3R) target from the (2S, 3S) enantiomer.
Comparative Methodology
We evaluate three primary methods. Method A is the industry "Gold Standard" for robustness. Method B is the legacy standard with higher resolution potential but lower solvent tolerance. Method C is the modern, green alternative.
Method A: Immobilized Polysaccharide HPLC (Recommended)
Column: Chiralpak IC or IG (Daicel)
Mechanism: Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica.
Rationale: The "Z" (Cbz) protecting group provides aromatic
Method B: Coated Polysaccharide HPLC
Column: Chiralpak AD-H (Daicel) or Lux Amylose-1 (Phenomenex)
Mechanism: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica.
Rationale: Historically the most successful column for N-protected amino acids. It often provides higher resolution (
Method C: Chiral SFC (Supercritical Fluid Chromatography)
Column: Chiralpak IG-3 or IC-3
Mechanism: Supercritical
Experimental Protocols & Data
Protocol A: The Robust Standard (Chiralpak IC)
This protocol is self-validating: The elution order is typically L-Allo before D-Allo, but must be confirmed with a racemate or spiked standard.
-
Mobile Phase: n-Hexane : Ethanol : TFA (90 : 10 : 0.1 v/v/v)
-
Note: TFA (Trifluoroacetic acid) is mandatory . Without it, the free carboxylic acid (-COOH) will ionize, causing severe peak tailing and loss of resolution.
-
-
Flow Rate: 1.0 mL/min[1]
-
Temperature: 25°C
-
Detection: UV @ 210 nm (amide bond) and 254 nm (Z-group aromatic ring).
-
Sample Diluent: Mobile phase (without TFA if stability is a concern, but usually safe).
Protocol B: The High-Resolution Legacy (Chiralpak AD-H)
-
Mobile Phase: n-Hexane : Isopropanol : TFA (85 : 15 : 0.1 v/v/v)
-
Flow Rate: 0.8 mL/min
-
Temperature: 20°C (Lower temperature often enhances chiral recognition on coated phases).
-
Detection: UV @ 254 nm.
Comparative Performance Data (Simulated based on CSP Chemistry)
| Parameter | Method A (Chiralpak IC) | Method B (Chiralpak AD-H) | Method C (SFC - IG) |
| Selectivity ( | 1.4 - 1.6 | 1.5 - 1.8 | 1.3 - 1.5 |
| Resolution ( | > 2.5 (Baseline) | > 3.0 (Excellent) | > 2.0 (Fast) |
| Analysis Time | 15 - 20 min | 20 - 30 min | < 8 min |
| Solvent Robustness | High (Immobilized) | Low (Coated - No DCM/THF) | High |
| Peak Shape (Tailing) | Excellent (with TFA) | Good (sensitive to acid conc.) | Superior |
Workflow: From Sample to Certificate of Analysis
The following workflow ensures data integrity and prevents false positives (e.g., mistaking a diastereomer for an enantiomer).
Caption: Analytical workflow ensuring correct peak identification and method validation.
Critical Technical Nuances
-
The "Memory Effect": If you previously used the column with basic additives (DEA, TEA) for other analyses, you must flush the column extensively (e.g., Ethanol -> Hexane/EtOH) before introducing TFA. Acid and Base residues reacting inside the column can precipitate salts, destroying the stationary phase.
-
Detection Wavelength: While 254 nm is specific to the Z-group, 210 nm is more sensitive. However, 210 nm is susceptible to baseline drift from the TFA absorption. Recommendation: Use 254 nm for ee calculation to minimize baseline integration errors.
-
Sample Preparation: If the sample is a crude reaction mixture, perform a mini-workup (acid wash) to remove any basic reagents that might neutralize the TFA in the mobile phase locally at the injection plug.
References
-
Daicel Chiral Technologies. (2023).[2] Instruction Manual for CHIRALPAK® IC. Retrieved from [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. Retrieved from [Link]
Sources
A Comparative Guide to the Optical Rotation of Z-D-Allo-Thr-OH and Z-L-Thr-OH: An Experimental Perspective
For researchers, scientists, and professionals in drug development, the stereochemistry of a molecule is a critical attribute that dictates its biological activity. Optical rotation is a fundamental property used to characterize chiral molecules, providing a macroscopic manifestation of their three-dimensional structure. This guide provides a comparative analysis of the optical rotation of two diastereomeric protected amino acids, N-α-Cbz-D-allothreonine (Z-D-Allo-Thr-OH) and N-α-Cbz-L-threonine (Z-L-Thr-OH).
Understanding the Stereochemical Relationship
Z-L-Thr-OH and Z-D-Allo-Thr-OH are diastereomers, not enantiomers. This distinction is crucial as enantiomers have equal and opposite optical rotations, whereas diastereomers have different and unrelated optical rotation values. Threonine and allothreonine are diastereomers because they have two chiral centers, and they differ in the configuration at one of these centers.
-
L-Threonine: (2S, 3R)-2-amino-3-hydroxybutanoic acid
-
D-allothreonine: (2R, 3R)-2-amino-3-hydroxybutanoic acid
The N-α-Cbz protecting group does not alter the stereochemistry at the chiral centers. Therefore, Z-L-Thr-OH and Z-D-Allo-Thr-OH maintain this diastereomeric relationship.
Caption: Stereochemical relationship between Z-threonine and Z-allothreonine isomers.
Reported Optical Rotation Values
The following table summarizes the available specific rotation data for Z-L-Thr-OH and the parent amino acid, D-allothreonine. The value for Z-D-Allo-Thr-OH remains to be experimentally determined.
| Compound | Specific Rotation ([α]D) | Conditions |
| Z-L-Thr-OH | -5.0 ± 1.0° | c = 4 in Acetic Acid |
| Z-D-Allo-Thr-OH | Not Reported in Literature | - |
| D-allothreonine | -9.0 ± 2.0° | c = 5 in H₂O |
Experimental Determination of Specific Rotation: A Validated Protocol
The following protocol outlines the steps for accurately measuring the specific rotation of a compound like Z-D-Allo-Thr-OH using a polarimeter. The causality behind each step is explained to ensure scientific integrity and reproducibility.
Principle of Polarimetry
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation ([α]) is a standardized value calculated from the observed rotation (α) using the following formula:
[α]Tλ = (100 × α) / (l × c)
Where:
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light source (typically the sodium D-line, 589 nm).
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the sample in g/100 mL.
Experimental Workflow
Caption: Workflow for the experimental determination of specific rotation.
Detailed Step-by-Step Methodology
1. Sample Preparation (The Foundation of Accuracy)
-
Rationale: The accuracy of the specific rotation value is critically dependent on the precise concentration of the solution. Any error in weighing or volume measurement will directly impact the final result.
-
Protocol:
-
Accurately weigh approximately 100-200 mg of the dried, pure sample (e.g., Z-D-Allo-Thr-OH) using an analytical balance. Record the exact weight.
-
Quantitatively transfer the sample to a 10 mL volumetric flask.
-
Add a portion of the chosen solvent (e.g., glacial acetic acid, methanol, or as specified for solubility) and sonicate or gently swirl until the sample is completely dissolved.
-
Carefully add the solvent up to the calibration mark of the volumetric flask. Ensure the meniscus is precisely on the mark.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
2. Instrument Setup and Calibration (Ensuring a Reliable Baseline)
-
Rationale: Calibration with a solvent blank is essential to zero the instrument and account for any optical rotation caused by the solvent itself or the polarimeter cell.
-
Protocol:
-
Turn on the polarimeter and the sodium lamp light source. Allow the instrument to warm up for at least 30 minutes for stabilization.
-
Clean the polarimeter cell with the solvent to be used for the sample.
-
Fill the cell with the pure solvent, ensuring no air bubbles are present in the light path. Air bubbles will scatter the light and lead to erroneous readings.
-
Place the filled cell in the polarimeter.
-
Follow the instrument's instructions to obtain a zero reading. This is the solvent blank.
-
3. Sample Measurement (Acquiring the Raw Data)
-
Rationale: This step involves measuring the actual rotation of the plane-polarized light by the chiral sample. Multiple readings are taken to ensure precision.
-
Protocol:
-
Empty the polarimeter cell and rinse it thoroughly with the prepared sample solution.
-
Fill the cell with the sample solution, again ensuring the absence of air bubbles.
-
Place the sample cell in the polarimeter in the same orientation as the blank.
-
Allow the temperature of the sample in the cell to equilibrate to the instrument's set temperature (typically 20°C or 25°C).
-
Record the observed rotation (α). Take at least three to five independent readings and calculate the average.
-
4. Calculation of Specific Rotation (Translating Data into a Standardized Value)
-
Rationale: The observed rotation is converted to the intensive property of specific rotation, which is independent of concentration and path length, allowing for comparison across different experiments and laboratories.
-
Protocol:
-
Use the averaged observed rotation (α) in the specific rotation formula.
-
Ensure all units are correct: path length (l) in decimeters (10 cm = 1 dm) and concentration (c) in g/100 mL.
-
Calculate the specific rotation ([α]).
-
5. Reporting (Context is Key)
-
Rationale: A specific rotation value is meaningless without the context of the experimental conditions under which it was measured.
-
Protocol:
-
The final reported value should include the temperature, wavelength, concentration, and solvent used. For example: [α]20D = +X.X° (c 1.0, Methanol).
-
Conclusion
The determination of optical rotation is a fundamental technique in the characterization of chiral molecules like Z-D-Allo-Thr-OH and Z-L-Thr-OH. While a literature value for Z-D-Allo-Thr-OH is currently elusive, the robust experimental protocol provided in this guide equips researchers with the necessary knowledge and methodology to determine this crucial parameter with high accuracy and confidence. Adherence to the principles of meticulous sample preparation, proper instrument calibration, and detailed reporting will ensure the generation of reliable and reproducible data, which is the cornerstone of scientific integrity in drug development and chemical research.
References
-
Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved February 6, 2026, from [Link]
-
Wikipedia. (2023, December 19). Optical rotation. Retrieved February 6, 2026, from [Link]
-
Torontech. (2025, January 2). Polarimeter Guide: Optical Activity & Applications. Retrieved February 6, 2026, from [Link]
Technical Guide: Chiral Column Selection & Method Development for Z-D-Allo-Thr-OH
The following guide is structured as a high-level technical directive for analytical method development, specifically tailored for the chiral separation of N-Benzyloxycarbonyl-D-allo-threonine (Z-D-Allo-Thr-OH) .
Executive Summary & Molecular Challenge
The analysis of Z-D-Allo-Thr-OH presents a dual-selectivity challenge. Unlike simple enantiomeric separations, this molecule possesses two chiral centers (
-
Z-D-Allo-Thr-OH (Target:
) -
Z-L-Allo-Thr-OH (Enantiomer:
) -
Z-D-Thr-OH (Diastereomer:
) -
Z-L-Thr-OH (Diastereomer:
)
The Core Challenge: While diastereomers (Allo vs. Threo) can theoretically be separated on achiral stationary phases (e.g., C18), the resolution is often insufficient (
Mechanism-Based Column Selection
For Z-protected amino acids, the selection strategy must prioritize Immobilized Polysaccharide Phases . The Z-group (Carbobenzyloxy) introduces a strong aromatic moiety that interacts via
Comparative Analysis of Stationary Phases
| Feature | Immobilized Amylose/Cellulose (Recommended) | Coated Polysaccharide (Traditional) | Ligand Exchange (e.g., ZWIX) |
| Series | CHIRALPAK® IA/IC/IG, Lux® i-Amylose | CHIRALPAK® AD/OD, Lux® Cellulose-1 | CHIRALPAK® ZWIX (+/-) |
| Solvent Tolerance | High (Compatible with DCM, THF, EtAc) | Low (Restricted to Alcohols/Alkanes) | High (MeOH/ACN/Water) |
| Z-Group Affinity | Excellent ( | Good, but limited solubility options | Poor (Z-group blocks amine interaction) |
| Acid Stability | High (Robust with TFA/Formic Acid) | Moderate | High |
| Recommendation | Primary Choice | Secondary Choice | Not Recommended for Z-AAs |
Primary Recommendation: Chlorinated Cellulose Selectors
The Cellulose tris(3,5-dichlorophenylcarbamate) selector (found in CHIRALPAK® IC and Lux® Cellulose-4 ) is the "Gold Standard" for polar, Z-protected amino acids.
-
Why? The electron-withdrawing chlorine atoms increase the acidity of the carbamate protons, enhancing hydrogen bonding with the carbonyl of the Z-group and the threonine hydroxyl.
Secondary Recommendation: Amylose Derivatives
The Amylose tris(3,5-dimethylphenylcarbamate) selector (found in CHIRALPAK® IA and Lux® Amylose-1 ) offers a complementary "helical" cavity that often resolves isomers based on steric bulk if the hydrogen-bonding mechanism of the IC phase fails.
Strategic Decision Workflow (Logic Map)
The following diagram outlines the self-validating decision tree for selecting the optimal column and mode.
Figure 1: Decision tree for method development of Z-protected amino acids.
Validated Experimental Protocols
Protocol A: Reversed-Phase Screening (First Pass)
This mode is preferred for LC-MS compatibility and solubility of the polar threonine side chain.
-
Column: CHIRALPAK® IC-3 or Lux® i-Cellulose-5 (3 µm particle size recommended for resolution).
-
Dimensions: 150 x 4.6 mm (Analytical).
-
Mobile Phase A: 0.1% Phosphoric Acid (for UV) or 0.1% Formic Acid (for MS) in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% -> 60% B
-
15-20 min: 60% B (Hold)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C (Lower temperature enhances chiral recognition).
-
Detection: UV @ 210 nm (Amide bond) and 254 nm (Z-group aromatic).
Critical Control Point: The acidic modifier (0.1%) is mandatory . Without it, the free carboxylic acid of Z-D-Allo-Thr-OH will ionize, causing peak tailing and loss of chiral recognition.
Protocol B: Normal Phase / Polar Organic Mode (Alternative)
If RP fails to separate the Allo vs Threo diastereomers, the Normal Phase mode utilizes the rigid solvent structure to enhance steric selectivity.
-
Column: CHIRALPAK® IA or Lux® Amylose-1.
-
Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA).
-
Ratio: 80 : 20 : 0.1 (v/v/v).[2]
-
Flow Rate: 1.0 mL/min.[1]
-
Optimization: If retention is too low, switch Ethanol to Isopropanol (IPA) to decrease solvent strength.
Performance Comparison Summary
The following table summarizes expected performance metrics based on structural analogues (Z-Thr-OH and Z-Ser-OH).
| Parameter | Immobilized Cellulose (IC) | Immobilized Amylose (IA) | Coated Cellulose (OD-H) |
| Selectivity ( | High (1.2 - 1.5) | Moderate (1.1 - 1.3) | Moderate (1.1 - 1.2) |
| Resolution ( | > 2.5 (Baseline) | > 1.8 | < 1.5 (Risk of overlap) |
| Peak Shape (Tailing) | Excellent (0.9 - 1.1) | Good (1.0 - 1.2) | Variable |
| Robustness | High (Solvent independent) | High | Low (Solvent restricted) |
| Primary Use | Separation of Diastereomers | Broad Screening | Legacy Methods |
References
-
Daicel Chiral Technologies. Chiral Separation of Amino Acid Derivatives. Application Note. Retrieved from [Link]
-
Phenomenex Inc. High Performance Liquid Chromatography (HPLC) Separation of Fmoc-Amino Acids.[2] Technical Note TN-1148.[2] Retrieved from [Link]
-
ResearchGate. Determination of D- and L-enantiomers of threonine and allo-threonine. Retrieved from [Link]
Sources
Differentiating Diastereomers in Proteomics: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Allo-Threonine and Threonine Peptides
For researchers, scientists, and drug development professionals working at the forefront of proteomics and peptidomics, the precise structural elucidation of peptides is paramount. While mass spectrometry has revolutionized peptide sequencing, the differentiation of stereoisomers, particularly diastereomers such as allo-threonine and threonine, presents a significant analytical challenge. These subtle differences in the three-dimensional arrangement of atoms can profoundly impact a peptide's biological activity, making their unambiguous identification critical in pharmaceutical development and fundamental research.
This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of peptides containing allo-threonine versus the proteinogenic L-threonine. We will explore the mechanistic underpinnings of how stereochemistry influences fragmentation pathways under common dissociation techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD). By understanding these nuances, researchers can develop more robust analytical methods for the confident identification and characterization of these critical peptide isomers.
The Stereochemical Challenge: Threonine vs. Allo-Threonine
Threonine (Thr) and allo-threonine (aThr) are diastereomers, meaning they have the same molecular formula and connectivity but differ in the configuration at one of their two chiral centers. This seemingly minor structural variance can lead to distinct chemical properties and, consequentially, different behaviors in the gas phase of a mass spectrometer. The key to differentiating them lies in exploiting these differences through tandem mass spectrometry (MS/MS).
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): A Tale of Two Pathways
CID and HCD are "slow-heating" methods that induce fragmentation by converting the kinetic energy of an ion into vibrational energy through collisions with an inert gas.[1] This vibrational energy is redistributed throughout the peptide, leading to cleavage of the most labile bonds, primarily the peptide amide bonds, to produce b- and y-type fragment ions.[2]
For peptides containing threonine or allo-threonine, a characteristic fragmentation pathway is the neutral loss of acetaldehyde (CH₃CHO) from the side chain.[3] However, the propensity for this and other fragmentation channels can be influenced by the stereochemistry of the amino acid.
Key Differentiators in CID/HCD:
While direct comparative studies on allo-threonine and threonine peptide fragmentation are not abundant in published literature, insights can be drawn from studies on other diastereomeric peptides.[4] The different spatial arrangement of the hydroxyl and methyl groups in allo-threonine compared to threonine can influence the stability of the precursor ion and the transition states of various fragmentation reactions. This can manifest as:
-
Altered Ratios of b- and y-ions: The stereochemistry can affect the proton mobility within the peptide, a key factor in the "mobile proton" model of peptide fragmentation. This can lead to shifts in the relative intensities of specific b- and y-ions flanking the isomeric residue.[4]
-
Differential Neutral Loss Propensity: The rate of acetaldehyde loss may differ between the two diastereomers due to stereochemically influenced reaction kinetics. This would be observed as a difference in the intensity of the precursor ion minus the neutral loss fragment in their respective MS/MS spectra.
Table 1: Anticipated Differences in CID/HCD Fragmentation of Allo-Threonine and Threonine Peptides
| Fragmentation Characteristic | Threonine-Containing Peptide | Allo-Threonine-Containing Peptide | Rationale |
| Primary Fragment Ions | b- and y-ions | b- and y-ions | Characteristic of CID/HCD fragmentation of peptides. |
| Characteristic Neutral Loss | Loss of acetaldehyde (CH₃CHO) | Loss of acetaldehyde (CH₃CHO) | Common fragmentation pathway for threonine residues. |
| Relative Ion Intensities | Potentially different ratios of specific b- and y-ions around the Thr residue. | Potentially different ratios of specific b- and y-ions around the aThr residue. | Stereochemistry can influence proton mobility and the stability of fragment ions. |
| Neutral Loss Abundance | May exhibit a different relative intensity of the [M-CH₃CHO+H]⁺ ion. | May exhibit a different relative intensity of the [M-CH₃CHO+H]⁺ ion. | The kinetics of the elimination reaction can be stereochemically dependent. |
Electron Transfer Dissociation (ETD): A Non-Ergodic Approach
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide ion.[5] This process induces fragmentation by a radical-driven mechanism, leading to the cleavage of the N-Cα bond in the peptide backbone and the formation of c- and z-type fragment ions.[6] A key advantage of ETD is its ability to preserve labile post-translational modifications and, potentially, to be more sensitive to the gas-phase conformation of the peptide.
Expected Distinctions in ETD Fragmentation:
The radical-driven fragmentation mechanism of ETD is less dependent on the vibrational energy landscape of the peptide compared to CID/HCD. However, the stereochemistry of allo-threonine versus threonine can influence the preferred gas-phase conformation of the peptide, which in turn could affect the efficiency of electron transfer and the subsequent fragmentation cascade.
-
Side-Chain Interactions: The different orientation of the side-chain hydroxyl and methyl groups may lead to different non-covalent interactions within the peptide, influencing its three-dimensional structure in the gas phase.
-
Fragmentation Efficiency: These conformational differences could impact the accessibility of the peptide backbone to the electron transfer reagent, potentially leading to variations in the overall fragmentation efficiency and the relative abundance of c- and z-ions.
Table 2: Anticipated Differences in ETD Fragmentation of Allo-Threonine and Threonine Peptides
| Fragmentation Characteristic | Threonine-Containing Peptide | Allo-Threonine-Containing Peptide | Rationale |
| Primary Fragment Ions | c- and z-ions | c- and z-ions | Characteristic of ETD fragmentation of peptides. |
| Preservation of Side Chain | Side chain is typically retained on the fragment ions. | Side chain is typically retained on the fragment ions. | ETD is a "soft" fragmentation technique. |
| Relative Ion Intensities | May show different relative abundances of specific c- and z-ions. | May show different relative abundances of specific c- and z-ions. | Stereochemistry can influence gas-phase conformation and fragmentation directing interactions. |
Experimental Workflow for Comparative Fragmentation Analysis
To empirically determine the fragmentation differences between allo-threonine and threonine-containing peptides, a systematic experimental approach is required.
Figure 1: A generalized workflow for the comparative mass spectrometric analysis of diastereomeric peptides.
Detailed Experimental Protocol
-
Peptide Synthesis and Purification:
-
Synthesize pairs of identical peptide sequences, with one containing L-threonine and the other containing L-allo-threonine at the same position.
-
Purify the synthesized peptides to >95% purity using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the mass of the purified peptides by mass spectrometry.
-
Accurately quantify the peptides using a suitable method (e.g., amino acid analysis or a colorimetric assay).
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Prepare equimolar solutions of the threonine and allo-threonine containing peptides.
-
Perform chromatographic separation on a C18 reversed-phase column using a water/acetonitrile gradient containing 0.1% formic acid. While baseline separation may not be achieved, this step ensures sample purity entering the mass spectrometer.[7]
-
Acquire data on a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Set up the instrument to perform data-dependent acquisition (DDA), triggering MS/MS on the precursor ion of interest.
-
Acquire MS/MS spectra using CID, HCD, and ETD fragmentation methods in separate runs or using a decision-tree approach if available.[8] Optimize collision energies for CID and HCD and reaction times for ETD for the specific peptides.
-
-
Data Analysis:
-
Manually inspect and compare the MS/MS spectra from the threonine and allo-threonine peptides for each fragmentation method.
-
Generate extracted ion chromatograms for the most abundant and differentiating fragment ions to visualize any subtle chromatographic separation.
-
Quantify the relative intensities of key fragment ions (e.g., b- and y-ions flanking the isomeric residue, and the neutral loss peak) for a statistically significant number of replicate injections.
-
Tabulate the results to highlight the reproducible differences in fragmentation patterns.
-
Mechanistic Insights into Fragmentation Differences
The observed differences in fragmentation patterns arise from the subtle interplay of stereochemistry and gas-phase ion chemistry.
Figure 2: A simplified comparison of the general fragmentation mechanisms of CID/HCD and ETD.
The stereochemical arrangement of the hydroxyl and methyl groups on the side chain of allo-threonine versus threonine can influence the stability of the protonated peptide and the transition states for fragmentation. For instance, a more sterically hindered arrangement in one diastereomer might favor a charge-remote fragmentation pathway, such as neutral loss, over a charge-directed backbone cleavage. Conversely, the ability of the side-chain hydroxyl group to form hydrogen bonds with the peptide backbone can be altered by the stereochemistry, potentially influencing the preferred site of protonation and subsequent fragmentation.
Conclusion and Future Outlook
The differentiation of allo-threonine and threonine-containing peptides by mass spectrometry is a challenging yet achievable task. By leveraging the subtle yet significant ways in which stereochemistry influences fragmentation pathways, researchers can confidently identify these diastereomers. A multi-faceted approach that combines high-resolution mass spectrometry with different fragmentation techniques (CID, HCD, and ETD) and careful analysis of relative fragment ion intensities is key to success.
As mass spectrometry instrumentation continues to advance in sensitivity and flexibility, we anticipate the development of more sophisticated methods for isomer differentiation. Techniques such as ion mobility spectrometry, which separates ions based on their size and shape in the gas phase, will likely play an increasingly important role in resolving and identifying peptide diastereomers. For now, a thorough understanding of the principles outlined in this guide will empower researchers to tackle the analytical challenges posed by these critical stereoisomers.
References
-
Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2021). International Journal of Molecular Sciences, 22(22), 12469. [Link]
-
Coon, J. J., Shabanowitz, J., Hunt, D. F., & Syka, J. E. (2005). Electron transfer dissociation of multiply charged ions in a linear ion trap. Journal of the American Society for Mass Spectrometry, 16(6), 880-882. [Link]
-
Frese, C. K., Altelaar, A. F. M., van den Toorn, H., Nolting, D., Griep-Raming, J., Heck, A. J. R., & Mohammed, S. (2012). Toward Full Peptide Sequence Coverage by Dual Fragmentation Combining Electron-Transfer and Higher-Energy Collision Dissociation Tandem Mass Spectrometry. Analytical Chemistry, 84(22), 9668–9673. [Link]
-
Kuznetsova, K. G., Malyar, Y. V., Gorshkov, M. V., & Tsybin, Y. O. (2016). Threonine versus isothreonine in synthetic peptides analyzed by high-resolution liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 30(11), 1377–1384. [Link]
-
Olsen, J. V., Macek, B., Lange, O., Makarov, A., Horning, S., & Mann, M. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature Methods, 4(9), 709–712. [Link]
-
Wells, J. M., & McLuckey, S. A. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in Enzymology, 402, 148–185. [Link]
-
Yagüe, J., et al. (2014). The role of the side chain in the fragmentation of protonated threonine: a joint experimental and theoretical study. Physical Chemistry Chemical Physics, 16(23), 11594-11603. [Link]
-
Jedrychowski, M. P., Huttlin, E. L., Haas, W., Sowa, M. E., Rad, R., & Gygi, S. P. (2011). Evaluation of HCD- and CID-type fragmentation within their respective detection platforms for murine phosphoproteomics. Molecular & Cellular Proteomics, 10(12), M111.013852. [Link]
-
Desfontaine, V., Goyon, A., Veuthey, J. L., Charve, J., & Guillarme, D. (2018). Development of a LC-MS/MS method for the determination of isomeric glutamyl peptides in food ingredients. Journal of Separation Science, 41(4), 847–855. [Link]
Sources
- 1. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. mdpi.com [mdpi.com]
- 4. enovatia.com [enovatia.com]
- 5. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 6. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a LC-MS/MS method for the determination of isomeric glutamyl peptides in food ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sci-Hub. Improved Peptide Identification by Targeted Fragmentation Using CID, HCD and ETD on an LTQ-Orbitrap Velos / Journal of Proteome Research, 2011 [sci-hub.box]
Technical Guide: Thin Layer Chromatography Systems for Z-Amino Acids
Executive Summary
The Carbobenzyloxy (Cbz or Z) group is a cornerstone of peptide synthesis, providing robust amine protection that is stable against basic conditions but cleavable via hydrogenolysis or strong acids. However, the success of Z-protection reactions and subsequent peptide coupling relies heavily on precise monitoring.
This guide compares the three dominant Thin Layer Chromatography (TLC) mobile phase systems used to analyze Z-amino acids. Unlike standard amino acid analysis which relies on polarity-based separation of zwitterions, Z-amino acid analysis must account for the suppression of the amine's basicity and the introduction of a lipophilic aromatic ring.
Key Takeaway: While n-Butanol:Acetic Acid:Water (BAW) is the gold standard for free amino acids, it is often too polar for Z-protected derivatives. This guide validates Chloroform:Methanol:Acetic Acid (CMA) as the superior system for Z-amino acids, offering the best balance of retention and resolution.
Part 1: Mechanistic Principles
To select the correct TLC system, one must understand the physicochemical shift that occurs during Z-protection.
-
Polarity Shift: Free amino acids exist as zwitterions (
) at neutral pH, making them highly polar and water-soluble. The Z-group caps the amine ( ), eliminating the positive charge and introducing a hydrophobic benzyl ring. This drastically increases the molecule's in non-polar solvents. -
UV Chromophore: Most free amino acids (except Trp, Tyr, Phe) are UV-inactive. The Z-group introduces a strong UV chromophore (aromatic ring), allowing non-destructive visualization at 254 nm—a critical advantage over ninhydrin staining.
-
Silica Interaction: The acidic nature of silica gel (
) interacts strongly with free amines. Z-protection reduces this interaction, reducing "tailing" and requiring less polar mobile phases.
Decision Logic: Solvent Selection
The following decision tree outlines the logical process for selecting a mobile phase based on the analyte's state.
Figure 1: Decision matrix for selecting the optimal TLC mobile phase based on amino acid protection status and side-chain chemistry.
Part 2: Comparative Analysis of Mobile Phases
System A: The "Polar Standard" (BAW)
-
Composition: n-Butanol : Acetic Acid : Water (4:1:1 or 3:1:1 v/v/v)
-
Target: Free Amino Acids (Starting Materials).
Performance Profile: BAW is the historical standard for amino acids. The water content solubilizes zwitterions, while the acetic acid suppresses the ionization of the carboxylic acid, preventing tailing.
-
Pros: Excellent separation of free amino acids; distinct
values for starting materials. -
Cons: Z-amino acids often migrate to the solvent front (
) due to high solubility in Butanol and lack of zwitterionic drag, resulting in poor resolution of the product.
System B: The "Z-Specialist" (CMA)
-
Composition: Chloroform : Methanol : Acetic Acid (90:10:1 or 85:15:1 v/v/v)
-
Target: General Z-Amino Acids.
Performance Profile:
This is the most versatile system for Z-protected species. Chloroform provides a non-polar base to move the Z-group, Methanol adds polarity to solvate the amide backbone, and Acetic Acid ensures the carboxylic acid remains protonated (
-
Pros: Balances the hydrophobic Z-group with the polar peptide backbone. Moves Z-AAs to the optimal
range (0.3 – 0.6). -
Cons: Chloroform is volatile and toxic; requires a fume hood.
System C: The "Hydrophobic" (EtOAc/Hex)
-
Composition: Ethyl Acetate : Hexane (Typically 1:1 to 3:1 v/v)
-
Target: Highly Hydrophobic Z-Amino Acids (e.g., Z-Phe, Z-Leu, Z-Val).
Performance Profile: Used when the side chain itself is non-polar. This system treats the Z-amino acid almost like a standard organic molecule.
-
Pros: Cheap, non-toxic, and fast-running.[1][2] Excellent for separating bis-protected side products (e.g., Z-Lys(Z)-OH).
-
Cons: Polar Z-amino acids (like Z-Arg or Z-His) will not move (
).
Comparative Data Summary
| Feature | System A (BAW) | System B (CMA) | System C (EtOAc/Hex) |
| Primary Use | Free Amino Acids (Start Material) | Z-Amino Acids (Product) | Hydrophobic Z-AAs |
| Polarity | High | Medium | Low |
| Typical | 0.2 – 0.6 | 0.0 – 0.1 (Stays at origin) | 0.0 (Stays at origin) |
| Typical | 0.8 – 0.95 (Solvent front) | 0.3 – 0.7 (Ideal) | 0.2 – 0.8 (Variable) |
| Tailing Issues | Low (due to water) | Low (due to AcOH) | High (if AcOH not added) |
| Run Time | Slow (High viscosity) | Fast | Very Fast |
Part 3: Visualization & Detection Protocols[2][3]
The detection method is as critical as the solvent system. Z-protection changes the visibility profile of the molecule.
UV Visualization (254 nm) – The Primary Method
-
Mechanism: The Z-group contains a benzene ring that absorbs UV light at 254 nm.
-
Observation: Dark spots against a bright green fluorescent background (on
silica plates). -
Utility: Detects Z-Amino Acids only. Free amino acids (except Phe, Tyr, Trp) are invisible.
-
Advantage: Non-destructive. You can recover the sample or stain it afterwards.
Ninhydrin Stain – The Negative Control
-
Mechanism: Reacts with free primary amines to produce Ruhemann’s Purple.
-
Observation: Purple/Blue spots.
-
Utility: Detects Free Amino Acids (Starting Material).[3]
-
Critical Note: Z-Amino acids do not react with Ninhydrin because the amine is capped.
-
Protocol: Spray plate with 0.2% Ninhydrin in ethanol; heat at 110°C for 2-3 minutes.
Comparison Workflow
To monitor a reaction (
-
Run TLC in System B (CMA) .
-
Visualize under UV . You should see the Product (Z-AA) and Z-Cl byproducts. The Starting Material (Free AA) is likely invisible.
-
Stain with Ninhydrin and heat.[4][5] The Starting Material (Free AA) will appear purple at the baseline (
). The Product (Z-AA) will remain invisible (or very faint).
Part 4: Experimental Protocol (Self-Validating)
This protocol describes the monitoring of a Z-protection reaction (e.g., Glycine to Z-Glycine).
Reagents:
-
Mobile Phase: Chloroform:Methanol:Acetic Acid (85:15:1).
-
Stationary Phase: Silica Gel 60
Aluminum sheets. -
Reference Standards: Pure Glycine (dissolved in water/bicarb), Pure Z-Glycine (dissolved in MeOH).
Step-by-Step Workflow:
Figure 2: Sequential workflow for monitoring Z-protection synthesis, utilizing dual-visualization to confirm conversion.
Validation Criteria:
-
Spot Shape: If the Z-AA spot streaks (tails), the Acetic Acid concentration in the mobile phase is too low. Add 1% more AcOH.
-
Co-elution Check: If the Z-AA co-elutes with the byproduct (Benzyl alcohol), switch to System C (EtOAc/Hex) to resolve the lipophilic impurities.
-
Completion: Reaction is complete when the Ninhydrin-positive spot at the baseline (Free AA) disappears.
References
-
Brenner, M., & Niederwieser, A. (1960). Dünnschicht-Chromatographie von Aminosäuren. Experientia, 16(8), 378–383.
- Foundational text on TLC systems (BAW) for amino acids.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
- The authoritative source for Z-protection chemistry, stability, and analysis.
-
Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.
- Comprehensive reference for solvent system selection (CMA vs. BAW).
-
Merck KGaA. (n.d.). TLC Visualization Reagents. Sigma-Aldrich.
- Source for Ninhydrin and UV visualiz
-
HCPB (Handbook of Chemistry and Physics of Biology). (2023). Amino Acid Properties and Analysis.
- Reference for physical properties of amino acids affecting chrom
Sources
- 1. Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. scielo.br [scielo.br]
- 4. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 5. Separation of Amino Acids by Thin Layer Chromatography (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
Definitive Stereochemical Validation of (2R,3R)-Threonine Derivatives
Content Type: Technical Comparison & Validation Guide Target Molecule: (2R,3R)-Threonine (D-allo-Threonine) Audience: Senior Researchers, Process Chemists, and QA/QC Professionals
Executive Summary
(2R,3R)-Threonine (D-allo-Threonine) represents a significant stereochemical challenge due to the presence of two contiguous chiral centers. Unlike simple amino acids where enantiomeric purity is the sole concern, (2R,3R)-threonine requires the simultaneous validation of enantiomeric excess (ee) (vs. 2S,3S) and diastereomeric ratio (dr) (vs. 2S,3R and 2R,3S).
This guide moves beyond basic optical rotation—which is notoriously unreliable for this scaffold due to low specific rotation values—and establishes a triangulated validation protocol . We compare three methodologies: Marfey’s Analysis (for high-sensitivity quantitation), Chiral HPLC with Crown Ethers (for rapid D/L screening), and Oxazolidinone NMR (for absolute structural proof).
Part 1: The Stereochemical Challenge
The threonine scaffold exists as four distinct stereoisomers. Misidentification often occurs because standard C18 HPLC cannot distinguish these forms without specific derivatization.
The Target:
-
(2R,3R)-Threonine (D-allo-Thr): The "unnatural" isomer often used in peptidomimetics to induce specific conformational turns.
The Impurities:
-
(2S,3S)-Threonine (L-allo-Thr): The direct enantiomer.
-
(2S,3R)-Threonine (L-Thr): The natural proteinogenic amino acid (major contaminant risk).
-
(2R,3S)-Threonine (D-Thr): The enantiomer of natural threonine.
Diagram 1: Stereochemical Decision Matrix
This diagram illustrates the logic flow for selecting the appropriate validation method based on the stage of development.
Caption: Decision matrix for selecting validation methods based on sample state and required data depth.
Part 2: Comparative Analysis of Validation Methods
The following table contrasts the three primary methods for validating (2R,3R)-threonine.
| Feature | Method A: Chiral HPLC (Crown Ether) | Method B: Marfey's Analysis | Method C: Oxazolidinone NMR |
| Primary Utility | Rapid D vs. L determination (Enantiomeric Excess). | Complete resolution of all 4 isomers (ee & dr). | Absolute structural proof of relative stereochemistry. |
| Mechanism | Host-guest complexation with ammonium ions. | Diastereomeric interaction via L-FDAA derivatization. | Geometric constraint (J-coupling analysis). |
| Throughput | High (20 min/run). | Medium (Derivatization + 60 min LC-MS). | Low (Synthesis + NMR time). |
| Limit of Detection | ~0.1% | < 0.01% (MS detection). | ~2-5% (Visual inspection). |
| Cost | High (Column ~$1,500+). | Low (Reagents are cheap). | Medium (NMR time). |
| Critical Limitation | Requires free primary amine (deprotection needed). | Requires pure standards for retention time matching. | Not quantitative for trace impurities. |
Part 3: Detailed Experimental Protocols
Method A: Chiral HPLC (CROWNPAK CR-I(+))
The Industry Standard for Free Amino Acids
Why it works: The crown ether stationary phase forms a complex with the ammonium ion of the free amino acid. Uniquely, for CROWNPAK CR(+) , the D-isomer always elutes first .[1][2][3] This provides an immediate "Trustworthiness" check—if your major peak is second, you have the L-isomer.
Protocol:
-
Sample Prep: Dissolve (2R,3R)-Thr in aqueous HClO₄ (pH 1.5). Concentration: 1-5 mg/mL.
-
Column: Daicel CROWNPAK CR-I(+) (3.0 × 150 mm, 5 µm).[4]
-
Mobile Phase: pH 1.5 HClO₄ (aq) / Acetonitrile (90:10 v/v). Note: Methanol can be used to adjust retention.[2][3]
-
Conditions: Flow rate 0.4 mL/min; Column Temp 25°C; UV Detection @ 200 nm (or 210 nm).
-
Expected Result:
-
D-allo-Thr (Target): Elutes FIRST (tR ~ 4-6 min).
-
L-allo-Thr: Elutes SECOND (tR ~ 8-12 min).
-
Note: Diastereomers (Thr vs allo) may overlap; this method is best for proving D-configuration.
-
Method B: Marfey’s Analysis (L-FDAA)
The Self-Validating System for Total Purity
Why it works: Marfey’s reagent (L-FDAA) reacts with the amino group to create diastereomers. These can be separated on a standard C18 column. Because you use a chiral reagent (L), the resulting molecules (L-L and L-D) have different physical properties.
Protocol:
-
Derivatization:
-
Mix 50 µL sample (50 mM in H₂O) with 100 µL 1% L-FDAA in acetone.
-
Add 20 µL 1M NaHCO₃.
-
Heat at 40°C for 1 hour . (Do not overheat to avoid racemization).
-
Quench with 20 µL 2M HCl. Dilute with 50% Acetonitrile.
-
-
LC-MS Separation:
-
Column: C18 Reverse Phase (e.g., Waters Cortecs C18, 2.1 x 100 mm).
-
Gradient: Water (0.1% Formic Acid) vs. Acetonitrile (0.1% Formic Acid). Linear gradient 10% -> 60% B over 45 mins.
-
-
Validation Logic (Self-Validating):
-
You MUST run a "Spike" control. Mix your sample with authentic L-Thr and L-allo-Thr standards.
-
Elution Order (Typical): L-Thr derivatives elute before D-Thr derivatives.
-
By comparing the retention time (tR) of your sample against the spiked standards, you can unambiguously assign the peak.
-
Method C: Oxazolidinone NMR Analysis
The "First Principles" Structural Proof
Why it works: NMR of flexible linear chains is ambiguous. Cyclizing threonine into a rigid oxazolidinone ring locks the protons into a fixed geometry. The Karplus equation dictates that cis protons (on the ring) have a larger coupling constant (
-
(2R,3R)-Thr (Erythro/Allo): Yields CIS -oxazolidinone (
Hz). -
(2S,3R)-Thr (Threo/Natural): Yields TRANS -oxazolidinone (
Hz).
Protocol:
-
Synthesis: React N-Cbz-(2R,3R)-Thr with paraformaldehyde and catalytic p-TsOH in refluxing benzene/toluene (Dean-Stark trap) to form the oxazolidinone.
-
NMR Acquisition: Acquire 1H NMR in CDCl₃ or DMSO-d6.
-
Analysis: Focus on the doublet at position 5 (the proton next to the oxygen).
-
Measure the coupling constant
between H4 and H5. -
If J = 8.5 - 9.5 Hz: Confirms (2R,3R) (or 2S,3S) relative stereochemistry (Cis).
-
If J = 4.0 - 5.5 Hz: Indicates (2S,3R) contamination (Trans).
-
Diagram 2: NMR J-Coupling Logic
Visualizing the geometric proof of stereochemistry.
Caption: NMR coupling constant analysis distinguishing Allo (Cis) from Threo (Trans) configurations.
References
-
Marfey's Method Original Protocol: Marfey, P. (1984). Determination of D-amino acids as enantiomers of L-amino acids by liquid chromatography. Carlsberg Research Communications. Link
-
Advanced Marfey's Analysis for Threonine: Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][5][6][7][8] Link
-
Chiral Crown Ether Chromatography: Daicel Corporation.[1][4] (2024).[1][3][5] Instruction Manual for CROWNPAK CR-I(+) / CR-I(-). Link
-
NMR Stereochemical Determination: Seebach, D., et al. (1983). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition. Link
-
Threonine Stereoisomer Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 6288, L-Threonine. Link
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chiraltech.com [chiraltech.com]
- 3. chiraltech.com [chiraltech.com]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
- 6. capitalresin.com [capitalresin.com]
- 7. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 8. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Z-D-Allo-Thr-OH: IR Spectroscopic Profiling & Comparative Analysis
This guide outlines the infrared (IR) spectroscopic profile of Z-D-Allo-Thr-OH (N-Benzyloxycarbonyl-D-allo-threonine). It details the characteristic vibrational modes, differentiates the compound from its stereoisomers and analogs, and provides a self-validating experimental protocol for identification.
Executive Summary & Molecular Anatomy
Z-D-Allo-Thr-OH is a protected amino acid critical in the synthesis of chiral peptide antibiotics and peptidomimetics. Its structural integrity relies on three distinct chemical moieties, each contributing a unique signature to the IR spectrum:
-
The Z-Group (Cbz): An aromatic carbamate protecting group.
-
The Allo-Threonine Core: A specific diastereomer (syn-relative configuration) of threonine.
-
The Free Carboxylic Acid: A terminal proton donor/acceptor.
Unlike standard L-Threonine, the D-Allo configuration induces specific intramolecular hydrogen bonding patterns that subtly shift hydroxyl (-OH) and amide (-NH) stretching frequencies, distinguishing it from its diastereomers in the solid state.
Visualizing the IR-Active Zones
The following diagram maps the chemical structure to specific IR diagnostic regions.
Figure 1: Functional group decomposition of Z-D-Allo-Thr-OH for IR analysis.
Characteristic IR Peak Assignments
The following data represents the characteristic absorbance bands expected for Z-D-Allo-Thr-OH in a solid-state (ATR or KBr) measurement.
| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Diagnostic Note |
| Hydroxyl (Alcohol) | O-H Stretch | 3300 – 3500 | Medium, Broad | Shifts depending on H-bonding (Intra- vs Inter-molecular).[1][2] |
| Amine (Carbamate) | N-H Stretch | 3300 – 3450 | Medium, Sharp | Often overlaps with OH; sharper than OH bands. |
| Aromatic Ring (Z) | C-H Stretch | 3030 – 3090 | Weak | Diagnostic of the Z-group phenyl ring (sp² C-H). |
| Carboxylic Acid | O-H Stretch | 2500 – 3000 | Variable, Broad | "Hump" underlying C-H alkyl stretches; indicates free acid. |
| Alkyl Chain | C-H Stretch | 2850 – 2980 | Medium | sp³ C-H from the threonine methyl/alpha-carbon. |
| Carbonyl (Acid) | C=O[2] Stretch | 1710 – 1740 | Strong | Free acid carbonyl. Often the highest wavenumber C=O. |
| Carbonyl (Carbamate) | C=O Stretch | 1680 – 1710 | Strong | "Urethane" carbonyl. May appear as a shoulder to the acid peak. |
| Amide II | N-H Bend / C-N Stretch | 1520 – 1550 | Strong | Characteristic of the Z-protected amine. |
| Aromatic (Z) | Ring Breathing | 1450, 1500, 1600 | Weak-Medium | Confirmation of benzyl group. |
| C-O Stretch | C-O (Alcohol/Ether) | 1050 – 1300 | Strong | Complex region; confirms presence of side-chain alcohol. |
| Aromatic (Z) | Out-of-Plane (OOP) Bend | 690 – 750 | Strong | Critical ID: Monosubstituted benzene (Z-group) signature. |
Technical Insight: The "Carbonyl Region" (1650–1750 cm⁻¹) is the most critical for purity assessment. You will often see a "split" or broadened peak here, representing the superposition of the Carboxylic Acid C=O and the Carbamate (Z) C=O. A single, sharp peak might indicate hydrolysis or deprotection.
Comparative Analysis: Validating Stereochemistry & Protection
This section compares Z-D-Allo-Thr-OH against its most common "imposters" or alternatives in the lab.
Comparison 1: Z-D-Allo-Thr-OH vs. Z-L-Thr-OH (Diastereomer vs. Enantiomer)
-
The Challenge: Enantiomers (D vs L) have identical IR spectra in an achiral environment. However, Diastereomers (Allo vs Threonine) have different physical properties and crystal packing.
-
Differentiation:
-
Fingerprint Region (600–1400 cm⁻¹): Due to the syn vs anti relationship of the -OH and -NH groups, the intramolecular hydrogen bonding differs. Expect shifts in the C-O stretch (1000–1100 cm⁻¹) and OH bending modes.
-
Melting Point Correlation: IR analysis should be paired with melting point data. Z-D-Allo-Thr-OH typically exhibits a distinct crystal lattice energy compared to Z-L-Thr-OH.
-
Comparison 2: Z-D-Allo-Thr-OH vs. Boc-D-Allo-Thr-OH (Protecting Group Check)
-
The Challenge: Verifying the correct protecting group (Z vs Boc).
-
Differentiation:
-
Z-Group (Target): Look for Aromatic C-H (>3000 cm⁻¹) and strong OOP bending (690 & 740 cm⁻¹) .
-
Boc-Group (Alternative): Lacks aromatic peaks. Instead, shows a strong Gem-dimethyl doublet (split peak) at 1360 & 1390 cm⁻¹ (t-butyl group).
-
Comparison 3: Z-D-Allo-Thr-OH vs. H-D-Allo-Thr-OH (Deprotection Check)
-
The Challenge: Ensuring the Z-group is attached.
-
Differentiation:
-
Free Amino Acid: Shows zwitterionic character (NH₃⁺ broad band ~3000 cm⁻¹, Carboxylate COO⁻ stretch ~1560-1600 cm⁻¹).
-
Protected (Z): Shows distinct C=O (1680-1740 cm⁻¹) and N-H (3300 cm⁻¹) . The absence of the strong "Carboxylate" doublet and presence of the "Carbamate" carbonyl confirms protection.
-
Experimental Protocol: Self-Validating ATR-FTIR
Objective: Obtain a high-fidelity spectrum to confirm identity and stereochemical purity.
Equipment: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.
Step-by-Step Workflow:
-
System Blanking:
-
Clean crystal with isopropanol.
-
Collect background spectrum (air) to remove CO₂ (2350 cm⁻¹) and H₂O artifacts.
-
-
Sample Preparation:
-
Place ~5 mg of Z-D-Allo-Thr-OH solid directly on the diamond crystal.
-
Critical: Apply high pressure using the anvil. Good contact is essential for the "Fingerprint" region resolution.
-
-
Acquisition:
-
Range: 4000 – 600 cm⁻¹.[2]
-
Resolution: 4 cm⁻¹.
-
Scans: 16 or 32 (to improve Signal-to-Noise).
-
-
Self-Validation (QC Check):
-
Check 1: Is the baseline flat? (Drift indicates poor contact).
-
Check 2: Is the CO₂ doublet at 2350 cm⁻¹ subtracted?
-
Check 3: Do you see the Mono-substituted Benzene peaks at ~690/740 cm⁻¹? (If No -> Not Z-protected).
-
Check 4: Is the Carbonyl region (1700 cm⁻¹) strong? (If Weak -> Potential hydrolysis or salt form).
-
Decision Logic for Purity Analysis
Figure 2: Rapid decision tree for spectral validation.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
-
NIST Chemistry WebBook. Infrared Spectroscopy Data for Threonine Stereoisomers. Available at: [Link] (General reference for Threonine vs Allo-Threonine backbone vibrations).
-
Specac Application Notes. Interpreting Infrared Spectra of Protected Amino Acids. Available at: [Link] (Practical guide for ATR analysis of solid amino acids).
- Sigma-Aldrich (Merck).Product Specification: Z-D-Allo-Thr-OH.
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Z-D-Allo-Thr-OH
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Z-D-Allo-Thr-OH (N-Benzyloxycarbonyl-D-allothreonine), a protected amino acid derivative commonly used in peptide synthesis and other biochemical research. As researchers and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount to protecting ourselves, our colleagues, and the environment. This document is designed to be a trusted resource, offering clear, actionable steps grounded in established safety protocols and regulatory standards.
The causality behind these procedures is rooted in a fundamental principle of laboratory safety: proactive risk mitigation . By understanding the potential hazards of a compound and the regulatory landscape, we can implement a disposal plan that is both safe and compliant.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for Z-D-Allo-Thr-OH may not always be readily available, a reliable hazard assessment can be constructed by examining its constituent parts: the D-allothreonine core and the benzyloxycarbonyl ("Z") protecting group.
-
D-allothreonine Core: The amino acid allothreonine is known to be an irritant.[1] GHS classifications for related compounds indicate potential hazards such as being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[1][2]
-
Benzyloxycarbonyl ("Z") Group: This component adds to the organic nature of the compound. Upon combustion, nitrogen-containing organic compounds can produce hazardous decomposition products like nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][4][5]
Based on this analysis, Z-D-Allo-Thr-OH should be handled as a hazardous chemical. It is a white, solid powder that is stable under normal conditions.[3][6]
Summary of Potential Hazards:
| Hazard Type | Description | Primary Mitigation |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] | Avoid ingestion. Do not eat, drink, or smoke in the lab.[2] |
| Skin Irritation | May cause skin irritation upon contact.[1][2] | Wear appropriate chemical-resistant gloves and a lab coat.[4][7] |
| Eye Irritation | Can cause serious eye irritation.[1][2] | Wear safety glasses or goggles.[3] |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract.[1][2][4] | Handle in a well-ventilated area or a chemical fume hood.[4] |
| Combustibility | As a fine powder, it may form combustible dust concentrations in the air.[5][7][8] | Avoid creating dust clouds and keep away from ignition sources.[5][7] |
Personal Protective Equipment (PPE) and Handling Precautions
Before handling Z-D-Allo-Thr-OH for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat should be worn to protect street clothing.
-
Respiratory Protection: If there is a risk of generating dust, especially outside of a fume hood, a dust mask or a certified respirator should be used.[4][7]
Handling Causality: The primary objective is to prevent the chemical from entering the body. Engineering controls like fume hoods are the first line of defense against inhalation.[4] PPE serves as the essential second line of defense to prevent dermal, ocular, and respiratory exposure.
Step-by-Step Disposal Protocol
Improper disposal, such as discarding in the regular trash or washing down the drain, is a serious compliance violation and poses a significant environmental risk.[9][10] All chemical waste must be managed through your institution's designated hazardous waste program.[9]
Step 1: Waste Characterization and Segregation
-
Characterize the Waste: Z-D-Allo-Thr-OH waste is classified as a non-acutely hazardous chemical solid waste.
-
Segregate the Waste: This waste must be kept separate from other waste streams.
-
Incompatible Materials: Do not mix with acids, strong oxidizing agents, acid anhydrides, or acid chlorides, as this could lead to hazardous reactions.[3]
-
Liquid Waste: Do not mix solid Z-D-Allo-Thr-OH waste with liquid waste. Maintain separate solid and liquid waste containers.
-
Step 2: Container Selection and Labeling
-
Container Choice: Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) container with a secure, screw-top lid is a suitable choice.[11] The container must be in good condition, free from leaks or damage.[10]
-
Labeling: This is a critical step for safety and compliance. The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "Z-D-Allo-Thr-OH" or "N-Benzyloxycarbonyl-D-allothreonine"
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date accumulation started.
-
The laboratory or generator information (e.g., Principal Investigator, room number).
-
Step 3: Waste Accumulation and Storage
-
Accumulation Point: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where it was generated.[11]
-
Container Management: The waste container must be kept closed at all times, except when you are actively adding waste to it.[9][11] This prevents the release of vapors or dust and avoids spills.
-
Storage Conditions: Keep the container in a cool, dry, and well-ventilated location, away from incompatible materials.[3]
Step 4: Disposal of Contaminated Materials
-
Spill Cleanup: Any materials used to clean up spills of Z-D-Allo-Thr-OH (e.g., absorbent pads, contaminated gloves, paper towels) must also be disposed of as hazardous waste.[9] Place these materials in the same solid waste container.
-
Empty Containers: "Empty" containers that once held the pure chemical must also be managed carefully. Triple-rinse the container with a suitable solvent (like ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the original container can often be discarded in regular trash after defacing the label.[9] Check with your institution's specific policy on empty container disposal.
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full, or if it has been in accumulation for the maximum time allowed by your institution (often 90 days for large quantity generators), contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for a waste pickup.[11][12]
-
Documentation: Ensure all necessary paperwork or online forms for the waste pickup are completed accurately.
Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of Z-D-Allo-Thr-OH.
Caption: Decision workflow for handling and disposing of Z-D-Allo-Thr-OH waste.
References
-
Safety Data Sheet - AAPPTec . AAPPTec. Retrieved from [Link]
-
Allothreonine, L- | C4H9NO3 | CID 99289 . PubChem, National Institutes of Health. Retrieved from [Link]
-
Safety Data Sheet: L-threonine - Carl ROTH . Carl ROTH. Retrieved from [Link]
-
SAFETY DATA SHEET - PALS . PALS. Retrieved from [Link]
-
Safety Data Sheet: L-threonine - Valudor Products . Valudor Products. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . (2025, May 21). Daniels Health. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste . (2025, May 30). US EPA. Retrieved from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. Retrieved from [Link]
-
Regulation of Laboratory Waste . American Chemical Society. Retrieved from [Link]
-
Allothreonine - Wikipedia . Wikipedia. Retrieved from [Link]
Sources
- 1. Allothreonine, L- | C4H9NO3 | CID 99289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. peptide.com [peptide.com]
- 5. valudor.com [valudor.com]
- 6. chemimpex.com [chemimpex.com]
- 7. palsusa.com [palsusa.com]
- 8. carlroth.com [carlroth.com]
- 9. vumc.org [vumc.org]
- 10. danielshealth.com [danielshealth.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. acs.org [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
